1H-Benzo[d]imidazole-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLQDVXHDNFXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572624 | |
| Record name | 1H-Benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116568-17-3 | |
| Record name | 1H-Benzimidazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Benzo[d]imidazole-6-carboxamide: Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1H-Benzo[d]imidazole-6-carboxamide. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide leverages computed data and information on structurally related benzimidazole carboxamides to offer insights into its characteristics and potential biological activities.
Core Chemical Properties
This compound is a heterocyclic organic compound featuring a fused benzene and imidazole ring system, with a carboxamide group attached to the benzene ring. Its structural formula is C₈H₇N₃O.[1]
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| IUPAC Name | 1H-benzimidazole-6-carboxamide | PubChem[1] |
| CAS Number | 116568-17-3 | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 161.058912 g/mol | PubChem[1] |
| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |
Note: The data presented in this table is computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway involves the reaction of 3,4-diaminobenzamide with formic acid. This reaction typically proceeds via a cyclocondensation mechanism.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzamide and an excess of formic acid. Polyphosphoric acid (PPA) can be used as a condensing agent and solvent.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectral Properties (Predicted)
While experimental spectra for this compound are not available, the expected spectral features can be inferred from data on similar benzimidazole derivatives.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzimidazole ring system, signals for the -NH of the imidazole and the -NH₂ of the carboxamide. The chemical shifts of the aromatic protons would be influenced by the positions of the substituents. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole core and the carbonyl carbon of the carboxamide group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (imidazole and amide), C=O stretching (amide), and C=N and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ). |
Potential Biological Activity and Signaling Pathways
Benzimidazole carboxamides are a well-established class of compounds with a broad range of biological activities, particularly as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival. Based on the activities of structurally similar compounds, this compound could potentially target one or more of the following pathways.
PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several benzimidazole carboxamide derivatives have been identified as potent PARP-1 inhibitors.[3][4][5][6][7][8] PARP-1 plays a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP-1 leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death.
Fatty Acid Synthase (FASN) Inhibition
Fatty acid synthase (FASN) is the key enzyme in the de novo synthesis of fatty acids. Many cancer cells overexpress FASN to meet the high demand for lipids required for membrane synthesis and signaling. Inhibition of FASN in cancer cells can lead to an accumulation of the substrate malonyl-CoA and a depletion of the end-product palmitate, ultimately inducing apoptosis.[9][10] Benzimidazole derivatives have been investigated as FASN inhibitors.[4][11]
Transglutaminase 2 (TG2) Inhibition
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and apoptosis. In some cancers, such as renal cell carcinoma, TG2 can contribute to tumor progression by inactivating the tumor suppressor protein p53.[12] Inhibition of TG2 can restore p53 function, leading to cell cycle arrest and apoptosis. Certain benzimidazole derivatives have been explored as TG2 inhibitors.[13]
Conclusion
This compound is a molecule of significant interest within the broader class of benzimidazole derivatives, which have demonstrated considerable therapeutic potential. While specific experimental data for this compound remains elusive in the current literature, computational data provides a solid foundation for its basic chemical properties. The true value of this compound, however, likely lies in its potential biological activity. Based on extensive research into structurally similar benzimidazole carboxamides, it is plausible that this compound may act as an inhibitor of key enzymes such as PARP, FASN, or TG2, making it a candidate for further investigation in the context of cancer therapy. Future research should focus on the synthesis and experimental validation of its physicochemical properties and a thorough investigation into its biological targets and mechanism of action to fully elucidate its therapeutic potential.
References
- 1. This compound | C8H7N3O | CID 15421642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole-6-Carboxamide, 4-Hydroxy-N,N,2-Trimethyl-1-[(4-Methylphenyl)Sulfonyl] - Properties, Uses, Safety, Supplier in China | High Purity Chemical Expert [chemheterocycles.com]
- 6. Page loading... [guidechem.com]
- 7. GSRS [precision.fda.gov]
- 8. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholar.stjohns.edu [scholar.stjohns.edu]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Benzo[d]imidazole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1H-Benzo[d]imidazole-6-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The benzimidazole core is a prevalent motif in a variety of pharmacologically active compounds, making a thorough understanding of its structural characteristics paramount for the design and development of novel therapeutics.[1][2] This document outlines a systematic approach to confirming the molecular structure of this compound through established synthetic protocols and spectroscopic techniques.
Molecular Structure
The foundational step in the elucidation of any compound is the determination of its molecular structure. This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring, with a carboxamide substituent at the 6-position.
References
An In-depth Technical Guide to the Synthesis of 1H-Benzo[d]imidazole-6-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1H-Benzo[d]imidazole-6-carboxamide derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for the synthesis of key intermediates and the final products, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows and a potential biological signaling pathway.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Derivatives functionalized at the 6-position with a carboxamide group are of particular interest as this modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide details the primary synthetic strategies to access these valuable molecules.
Synthetic Pathways
The synthesis of this compound derivatives can be broadly approached via two main strategies, differing in the stage at which the benzimidazole core is formed.
-
Strategy A: Formation of the benzimidazole ring from a pre-functionalized benzene derivative, such as 3,4-diaminobenzamide or 3,4-diaminobenzoic acid.
-
Strategy B: Introduction of the carboxamide functionality onto a pre-formed 1H-Benzo[d]imidazole-6-carboxylic acid or 1H-Benzo[d]imidazole-6-carbonitrile core.
This guide will focus on providing detailed protocols for both approaches.
Experimental Protocols
Synthesis of Key Intermediates
Protocol 1: Synthesis of 3,4-Diaminobenzamide from 3,4-Diaminobenzonitrile
This protocol describes the hydrolysis of a nitrile to a primary amide.
Reaction:
Materials:
-
3,4-Diaminobenzonitrile
-
Concentrated Sulfuric Acid
-
4 M Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Dissolve 3,4-diaminobenzonitrile (1.0 g, 7.51 mmol) in concentrated sulfuric acid (20 mL).[3]
-
Stir the solution at room temperature overnight.[3]
-
Carefully add water (100 mL) to the reaction mixture.[3]
-
Adjust the pH of the resulting mixture to 10 with 4 M aqueous NaOH.[3]
-
Extract the product with EtOAc (3 x 100 mL).[3]
-
Combine the organic extracts and concentrate under reduced pressure to yield 3,4-diaminobenzamide.[3]
Expected Yield: ~70%[3]
Protocol 2: Synthesis of 1H-Benzo[d]imidazole-6-carboxylic acid
This protocol involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid, a classic Phillips-Ladenburg reaction.
Reaction:
Materials:
-
3,4-Diaminobenzoic acid
-
Formic Acid
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst
-
Xylene or other high-boiling solvent
Procedure:
-
Combine a 1:1 molar ratio of 3,4-diaminobenzoic acid and a suitable carboxylic acid (e.g., formic acid for an unsubstituted C2 position) in a high-boiling solvent like xylene.[4]
-
Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.[4]
-
Reflux the mixture for several hours (e.g., 6 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding it to ice-water.
-
Collect the solid product by filtration, wash with water, and dry.
Synthesis of this compound Derivatives
Protocol 3: Amide Coupling of 1H-Benzo[d]imidazole-6-carboxylic acid with Amines
This protocol utilizes a modern coupling agent for efficient amide bond formation.
Reaction:
Materials:
-
1H-Benzo[d]imidazole-6-carboxylic acid
-
Desired primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-Benzo[d]imidazole-6-carboxylic acid (1 equivalent) in DCM or DMF.
-
Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).
-
Add HATU (1.2 equivalents) portion-wise to the stirred solution.[5]
-
Stir the reaction mixture at room temperature for 3-6 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice.[5]
-
Filter the precipitated product, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 4: Conversion of 1H-Benzo[d]imidazole-6-carbonitrile to Amide
This protocol provides an alternative route starting from a nitrile intermediate.
Reaction:
Materials:
-
1H-Benzo[d]imidazole-6-carbonitrile
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrogen Peroxide (H2O2) or Urea-Hydrogen Peroxide (UHP)
Procedure:
-
Prepare an alkaline solution of hydrogen peroxide by dissolving UHP in a mixture of NaOH, water, and ethanol.[6]
-
Add the 1H-Benzo[d]imidazole-6-carbonitrile to this solution.
-
Stir the reaction at a controlled temperature (mild heating may be required) and monitor carefully to avoid over-hydrolysis to the carboxylic acid.[6]
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key synthetic steps.
Table 1: Synthesis of Key Intermediates
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 3,4-Diaminobenzonitrile | 3,4-Diaminobenzamide | Conc. H2SO4, rt, overnight | 70 | [3] |
| 3,4-Diaminobenzoic acid | 1H-Benzo[d]imidazole-6-carboxylic acid | Formic acid, PPA, Xylene, reflux, 6h | Varies | [4] |
Table 2: Synthesis of this compound Derivatives
| Starting Material | Amine | Coupling Method | Yield (%) | Reference |
| 1H-Benzo[d]imidazole-6-carboxylic acid | Various aliphatic/aromatic amines | HATU, DIPEA, DCM, rt, 3-6h | 52-80 | [5] |
| 1H-Benzo[d]imidazole-6-carbonitrile | - | UHP, NaOH, aq. EtOH | Varies | [6] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for producing this compound derivatives.
Caption: General synthetic strategies for this compound derivatives.
Potential Biological Signaling Pathway
Certain benzimidazole derivatives have been identified as topoisomerase I inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[7] The following diagram illustrates this proposed mechanism of action.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-DIAMINO-BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on 1H-Benzo[d]imidazole-6-carboxamide
This technical guide provides essential physicochemical data for 1H-Benzo[d]imidazole-6-carboxamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document summarizes its core molecular properties and presents a conceptual framework for its investigation.
Molecular Properties
This compound is a heterocyclic organic compound featuring a benzimidazole core structure. The benzimidazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The carboxamide group can participate in hydrogen bonding, influencing the molecule's solubility and interactions with biological targets.
Data Presentation
The fundamental molecular data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H7N3O | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| CAS Number | 116568-17-3 | [1][3] |
Conceptual Experimental Workflow
While specific experimental protocols for this compound are not detailed in publicly available literature, a general workflow for its characterization and preliminary biological assessment can be proposed. This workflow is applicable to many novel compounds in the early stages of drug discovery.
Caption: A conceptual workflow for the characterization and in vitro screening of this compound.
Structural Relationship of this compound
The molecular structure of this compound is composed of a fused bicyclic system (benzimidazole) and a carboxamide functional group. The diagram below illustrates the logical relationship between these components.
Caption: A diagram showing the structural hierarchy of this compound.
References
Spectroscopic Analysis of 1H-Benzo[d]imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo[d]imidazole and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. Their versatile biological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties, have positioned them as privileged scaffolds in drug discovery. A thorough understanding of their molecular structure and electronic properties is paramount for the rational design of new therapeutic agents and functional materials. Spectroscopic techniques are indispensable tools for elucidating the structural features of these compounds. This technical guide provides an in-depth overview of the core spectroscopic methods used for the analysis of 1H-Benzo[d]imidazole compounds, complete with experimental protocols, data interpretation, and visual representations of key concepts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic signals for the 1H-Benzo[d]imidazole core are found in the aromatic region.
Table 1: Typical ¹H NMR Chemical Shifts (δ) for the 1H-Benzo[d]imidazole Core
| Proton Position | Chemical Shift (ppm) | Multiplicity |
| N-H | 12.20 - 13.01 | broad singlet |
| C2-H | 8.19 - 8.54 | singlet |
| C4-H & C7-H | 7.52 - 7.77 | multiplet/doublet of doublets |
| C5-H & C6-H | 7.06 - 7.22 | multiplet/doublet of doublets |
Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) in DMSO-d₆. The exact chemical shifts can vary depending on the substituents on the benzimidazole ring and the solvent used.[1][2]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The signals for the benzimidazole core are typically observed in the downfield region due to their aromatic nature.
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for the 1H-Benzo[d]imidazole Core
| Carbon Position | Chemical Shift (ppm) |
| C2 | 141.85 - 151.15 |
| C3a & C7a (bridgehead) | 130.90 - 143.01 |
| C4 & C7 | 112.66 - 117.52 |
| C5 & C6 | 121.63 - 124.10 |
Note: Chemical shifts are typically referenced to TMS in DMSO-d₆. The tautomeric nature of the N-H proton can lead to averaged signals for C4/C7 and C5/C6 in some solvents.[1][3][4][5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzimidazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Table 3: Characteristic IR Absorption Frequencies for 1H-Benzo[d]imidazole Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H | Stretching | 3044 - 3464 | Medium to Strong, often broad |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |
| C=N | Stretching | 1571 - 1613 | Medium |
| C=C (aromatic) | Stretching | 1400 - 1600 | Medium to Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-H (aromatic) | Bending (out-of-plane) | 700 - 900 | Strong |
Note: The exact frequencies can be influenced by the molecular structure and intermolecular interactions such as hydrogen bonding.[1][6][7][8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample holder in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system contains conjugated π-electrons, leading to characteristic UV absorptions.
Table 4: Typical UV-Vis Absorption Maxima (λ_max) for 1H-Benzo[d]imidazole Compounds
| Transition | Wavelength Range (nm) |
| π → π | 240 - 250 |
| π → π | 270 - 295 |
Note: The absorption maxima can be influenced by the solvent polarity and the nature of substituents on the benzimidazole ring.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzimidazole compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.2 and 1.0.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Table 5: Common Fragmentation Patterns of 1H-Benzo[d]imidazole in Mass Spectrometry
| Fragmentation Process | Description |
| Molecular Ion (M⁺) | The intact molecule with one electron removed. Often the base peak. |
| Loss of HCN | A characteristic fragmentation of the imidazole ring, resulting in an [M-27]⁺ ion. |
| Cleavage of Substituents | Loss of side chains attached to the benzimidazole core. |
Note: The fragmentation pattern is highly dependent on the substitution pattern of the benzimidazole derivative.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or coupling with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Signaling Pathways and Experimental Workflows
The biological activity of benzimidazole derivatives is often attributed to their interaction with specific cellular targets and signaling pathways. Visualizing these pathways and the experimental workflows to study them is crucial for drug development.
Anticancer Mechanism of Action
Many benzimidazole derivatives exhibit anticancer properties by interfering with microtubule polymerization, a critical process for cell division. This disruption leads to cell cycle arrest and apoptosis.[3]
Caption: Anticancer mechanism of benzimidazoles via microtubule inhibition.
Anthelmintic Mechanism of Action
Benzimidazole-based anthelmintics primarily function by binding to the β-tubulin of parasitic nematodes, which inhibits microtubule polymerization. This leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the parasite's death.
Caption: Anthelmintic action of benzimidazoles targeting parasite tubulin.
General Spectroscopic Analysis Workflow
A typical workflow for the comprehensive spectroscopic analysis of a newly synthesized 1H-Benzo[d]imidazole compound involves a combination of techniques to confirm its structure and purity.
Caption: General workflow for spectroscopic analysis of benzimidazoles.
Conclusion
The spectroscopic analysis of 1H-Benzo[d]imidazole compounds is a multi-faceted process that relies on the synergistic application of various techniques. NMR, IR, UV-Vis, and Mass Spectrometry each provide unique and complementary pieces of information that, when combined, allow for the unambiguous determination of molecular structure. For researchers in drug development, a solid understanding of these analytical methods is fundamental to advancing the design and synthesis of novel benzimidazole-based therapeutic agents. The visualization of their mechanisms of action further aids in comprehending their therapeutic potential and guiding future research endeavors.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
Unveiling the Therapeutic Potential of the 1H-Benzo[d]imidazole Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The 1H-benzo[d]imidazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purines enables it to interact with various biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1H-benzo[d]imidazole derivatives, with a particular focus on providing researchers, scientists, and drug development professionals with a solid foundation for future discovery and development efforts. While specific public data on 1H-Benzo[d]imidazole-6-carboxamide is limited, this guide leverages data from closely related analogs to highlight the structure-activity relationships and therapeutic promise of this important chemical class.
Synthesis of the 1H-Benzo[d]imidazole Core
The synthesis of the 1H-benzo[d]imidazole scaffold typically involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.
Condensation with Carboxylic Acids:
This traditional method often requires harsh dehydrating conditions, utilizing reagents such as hydrochloric acid, p-toluenesulfonic acid, boric acid, or polyphosphoric acid.[4]
Condensation with Aldehydes:
A more common and often milder approach involves the condensation of o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. A variety of oxidizing agents have been reported, including sodium metabisulfite (Na₂S₂O₅), benzoquinone, copper(II) acetate, and even air.[4][5] The use of Na₂S₂O₅ in ethanol is a frequently cited method.[4][5]
A general workflow for the synthesis of 1H-benzo[d]imidazole derivatives via aldehyde condensation is depicted below.
Biological Activities and Therapeutic Targets
1H-benzo[d]imidazole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity:
A significant body of research has focused on the anticancer potential of this scaffold. Several derivatives have been shown to exert cytotoxic effects against a range of cancer cell lines.[4][5][6]
-
Topoisomerase I Inhibition: Some 1H-benzo[d]imidazole derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair in cancer cells.[4][5] Inhibition of this enzyme leads to DNA damage and ultimately apoptosis.
-
Kinase Inhibition: Various kinases, which are often dysregulated in cancer, have been identified as targets for 1H-benzo[d]imidazole derivatives. These include EGFR, HER2, CDK2, and mTOR.[6]
-
Cell Cycle Arrest: Flow cytometry studies have shown that certain derivatives can induce cell cycle arrest, predominantly in the G2/M phase, thereby inhibiting cancer cell proliferation.[4][5]
Table 1: Anticancer Activity of Selected 1H-Benzo[d]imidazole Derivatives
| Compound | Target | Assay | IC50 / GI50 | Cell Line(s) | Reference |
| 12b | Topoisomerase I | DNA Relaxation | 16 µM (IC50) | - | [5] |
| 11a | - | Cytotoxicity | 0.16 - 3.6 µM (GI50) | NCI 60 Cell Panel | [5] |
| 12a | - | Cytotoxicity | 0.16 - 3.6 µM (GI50) | NCI 60 Cell Panel | [5] |
| 6c | - | Cytotoxicity | 7.82 - 10.21 µM (IC50) | HCT-116, HepG2, MCF-7 | [6] |
| 6i | - | Cytotoxicity | 7.82 - 10.21 µM (IC50) | HCT-116, HepG2, MCF-7 | [6] |
| 6h | EGFR, HER2, CDK2, AURKC | Kinase Inhibition | - | - | [6] |
| 6i | EGFR, HER2, CDK2, mTOR | Kinase Inhibition | - | - | [6] |
| 6b | PARP-1 | Enzyme Inhibition | 8.65 nM (IC50) | - | [7] |
| 6m | - | Anti-proliferation | 25.36 ± 6.06 µM (IC50) | MDA-MB-436 | [7] |
Antimicrobial Activity:
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[1][8][9] Derivatives have shown efficacy against a range of bacteria and fungi.
-
Antibacterial Activity: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria.[8]
-
Antifungal Activity: Some derivatives have demonstrated activity against fungal pathogens such as Candida albicans.[10]
Table 2: Antimicrobial Activity of Selected 1H-Benzo[d]imidazole Derivatives
| Compound | Organism | MIC (mg/L) | Reference |
| Phenyl-substituted benzyl ethers | Various | 0.39 - 0.78 | [8] |
| Bis-benzimidazole diamidines | Various | 0.12 - 0.5 | [8] |
| Pyrido[1,2-a]benzimidazoles | Various | 100 - 250 | [8] |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-1H-benzo[d]imidazoles:
A mixture of the appropriately substituted o-phenylenediamine (1 equivalent), a substituted benzaldehyde (1.5 equivalents), and sodium metabisulfite (0.5 equivalents) in a mixture of ethanol and water is refluxed for 4-24 hours.[4][5] After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried to afford the desired product. Purification is typically achieved by column chromatography.[5]
DNA Relaxation Assay for Topoisomerase I Inhibition:
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I. Briefly, supercoiled plasmid DNA is incubated with human topoisomerase I in the presence and absence of the test compound. The reaction is then stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. A compound that inhibits the enzyme will result in a higher proportion of supercoiled DNA compared to the control.[5]
Structure-Activity Relationships (SAR)
The biological activity of 1H-benzo[d]imidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core and any appended aryl rings.
-
Substitution at the 2-position: This position is a common site for modification, and the introduction of various aryl and heterocyclic groups has been shown to significantly influence activity.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing or electron-donating groups on the benzene ring of the benzimidazole scaffold can modulate the electronic properties and binding affinity of the molecule to its target. For instance, a chlorine atom at the 6-position has been shown to be important for the biological activity of certain PqsR inhibitors.[11]
Conclusion
The 1H-benzo[d]imidazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of potent biological activities. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds. The versatility of the benzimidazole core allows for extensive chemical modification, offering a promising platform for the development of novel therapeutics for various diseases, including cancer and infectious diseases. Further investigation into the specific properties and potential applications of derivatives such as this compound is warranted and can build upon the extensive foundation of knowledge established for this versatile scaffold.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 1H-Benzo[d]imidazole-6-carboxamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, 1H-benzo[d]imidazole-6-carboxamide and related analogs have emerged as a promising class of agents in anticancer research. These compounds have been shown to exert their antitumor effects through various mechanisms of action, including the inhibition of critical cellular enzymes and interference with fundamental processes of cancer cell proliferation and survival. This document provides an overview of the applications of these compounds in cancer research, detailed experimental protocols for their evaluation, and a summary of their reported activities.
Mechanisms of Action and Key Molecular Targets
Derivatives of this compound have been investigated for their inhibitory activity against several key targets in cancer cells. The primary mechanisms of action include:
-
PARP-1 Inhibition: The benzimidazole carboxamide scaffold can mimic the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] This is particularly effective in cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations, leading to synthetic lethality.[3]
-
Topoisomerase I Inhibition: Certain benzimidazole derivatives act as DNA minor groove-binding ligands and inhibit human topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4][5][6] Inhibition of this enzyme leads to DNA damage and subsequent cell cycle arrest and apoptosis.
-
Tubulin Polymerization Inhibition: Some novel 1H-benzo[d]imidazole derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation.[7] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and apoptosis.
-
Multi-Kinase Inhibition: Several analogs have demonstrated potent inhibitory activity against multiple protein kinases involved in cancer cell signaling, such as EGFR, HER2, CDK2, and mTOR.[8][9] This multi-targeted approach can overcome resistance mechanisms and provide a broader therapeutic window.
-
Fatty Acid Synthase (FASN) Inhibition: Novel derivatives have been identified as inhibitors of FASN, an enzyme overexpressed in many cancers and crucial for lipogenesis, which is essential for rapid cell growth.[10]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various 1H-benzo[d]imidazole derivatives from recent studies.
Table 1: Topoisomerase I Inhibitors
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 11a | Varies (NCI-60) | 0.16 - 3.6 | [4][5][6] |
| 12a | Varies (NCI-60) | 0.16 - 3.6 | [4][5][6] |
| 12b | Varies (NCI-60) | 0.16 - 3.6 | [4][5][6] |
Compound 12b also showed 50% inhibition of human topoisomerase I at 16 µM.[4][5][6]
Table 2: Tubulin Polymerization Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 18b | A549 (Lung) | 0.12 | [7] |
| 18b | MCF-7 (Breast) | 0.15 | [7] |
| 18b | K562 (Leukemia) | 0.21 | [7] |
Compound 18b also exhibited significant tubulin polymerization inhibitory activity with an IC50 of 2.1 µM.[7]
Table 3: Multi-Kinase Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Target Kinases | Reference |
| 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | EGFR, HER2, CDK2 | [9] |
| 6h | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 | EGFR, HER2, CDK2, AURKC | [8][9] |
| 6i | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | EGFR, HER2, CDK2, mTOR | [8][9] |
Table 4: PARP-1 Inhibitors
| Compound | Cell Line | IC50 (nM) - Enzyme | IC50 (µM) - Cell | Reference |
| 6b | MDA-MB-436 | 8.65 | - | [11] |
| 6m | MDA-MB-436 | - | 25.36 | [11] |
| 10a | MX-1 | - | Potentiates TMZ | [12] |
| 11e | MX-1 | - | Potentiates TMZ | [12] |
Experimental Protocols
General Workflow for Evaluating Anticancer Activity
Caption: General workflow for anticancer drug discovery using this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value using a dose-response curve.
Protocol 2: PARP-1 Inhibition Assay (Enzymatic)
Objective: To determine the concentration of the test compound that inhibits PARP-1 enzymatic activity by 50% (IC50).
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer
-
Test compound
-
HRP-conjugated anti-PAR antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with histones.
-
Add the test compound at various concentrations to the wells.
-
Add recombinant PARP-1 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARP-1 catalyzed reaction (PARylation of histones).
-
Wash the plate to remove unbound reagents.
-
Add an HRP-conjugated anti-PAR antibody and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of PARP-1 inhibition and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
PARP-1 Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cancer cells.
Multi-Kinase Inhibition
Caption: Multi-kinase inhibitory action of 1H-benzo[d]imidazole derivatives leading to apoptosis.
Conclusion
The this compound scaffold and its derivatives represent a versatile and potent class of compounds for the development of novel anticancer agents. Their ability to target multiple, clinically relevant pathways underscores their therapeutic potential. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of next-generation cancer therapies based on this promising chemical scaffold. Further investigation and optimization of these compounds are warranted to translate their preclinical efficacy into clinical benefits.
References
- 1. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Benzo[d]imidazole-6-carboxamide as a PARP-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Its inhibition has become a clinically validated strategy for treating cancers with deficiencies in other DNA repair mechanisms, particularly the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.[2] This phenomenon, known as synthetic lethality, occurs when the inhibition of PARP-1 in HR-deficient cells leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication, ultimately causing cell death.[1][3]
The 1H-benzo[d]imidazole-4-carboxamide scaffold has been a foundational structure in the development of potent PARP-1 inhibitors.[1][4] The carboxamide group effectively mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition at the enzyme's catalytic domain.[1] While extensive data exists for various derivatives of this scaffold, information specifically on the 1H-Benzo[d]imidazole-6-carboxamide isomer is limited. This document provides a comprehensive overview of the core concepts, experimental protocols, and relevant data from structurally related analogs to guide research and development of this compound class.
Mechanism of Action: Synthetic Lethality
PARP-1 inhibitors exploit a vulnerability in cancer cells with deficient homologous recombination repair. The primary mechanism involves blocking the repair of single-strand DNA breaks. In HR-deficient cells (e.g., BRCA1/2 mutated), these unrepaired lesions escalate to double-strand breaks during DNA replication, which cannot be effectively repaired, leading to genomic instability and cell death.
Data Presentation: Quantitative Analysis of Analogs
While specific data for this compound is not extensively published, numerous studies on structurally similar 1H-benzo[d]imidazole-4-carboxamide derivatives demonstrate potent PARP-1 inhibition and anti-proliferative activity. The following tables summarize key quantitative data from these analogs.
Table 1: In Vitro PARP-1 and PARP-2 Enzyme Inhibitory Activity of Analogs
| Compound ID | Modifications | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
|---|---|---|---|---|
| Olaparib | Reference Drug | 2.77 | - | [4] |
| Veliparib | Reference Drug | 15.54 | - | [4] |
| 6b | 2-phenyl, 1,4-diazepane linker, 3-methyl-furanyl terminal group | 8.65 | - | [4] |
| 17d | 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl) substituent | 4.30 | 1.58 | [5] |
| 10a | 2-(1-methyl-1H-pyrazol-4-yl) substituent | - | - | [6] |
| 11e | 2-(1-methyl-1H-imidazol-5-yl) substituent | - | - |[6] |
Table 2: Anti-proliferative Activity of Analogs in Cancer Cell Lines
| Compound ID | Cell Line | Genotype | IC50 (µM) | Reference |
|---|---|---|---|---|
| Olaparib | MDA-MB-436 | BRCA1 mutant | 23.89 ± 3.81 | [4] |
| 6m | MDA-MB-436 | BRCA1 mutant | 25.36 ± 6.06 | [4] |
| 17d | MDA-MB-436 | BRCA1 mutant | 0.011 | [5] |
| 17d | CAPAN-1 | BRCA2 mutant | 0.003 | [5] |
| 17d | MDA-MB-231 | BRCA wild-type | >10 | [5] |
| 17d | MCF-7 | BRCA wild-type | >10 |[5] |
Experimental Protocols
A typical workflow for evaluating a novel PARP-1 inhibitor involves synthesis, characterization, in vitro enzymatic assays, and cell-based proliferation studies, followed by in vivo efficacy models.
Protocol 1: General Synthesis of 1H-Benzo[d]imidazole-carboxamide Scaffold
This protocol outlines a general method for synthesizing benzimidazole derivatives, which can be adapted for the target compound. The core reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde.[7]
Materials:
-
3,4-diaminobenzamide (for the 6-carboxamide isomer)
-
Appropriately substituted aldehyde or carboxylic acid
-
Sodium metabisulfite (Na2S2O5) or another suitable oxidizing/condensing agent[7][8]
-
Ethanol/Water solvent system
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: Dissolve the 3,4-diaminobenzamide (1 equivalent) and the desired aldehyde (1.5 equivalents) in a mixture of ethanol and water.[8]
-
Condensation: Add sodium metabisulfite (0.5 equivalents) to the mixture.[7][8]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring progress by Thin Layer Chromatography (TLC).[7][8]
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the final this compound derivative.[7]
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Protocol 2: In Vitro PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)
This protocol is used to determine the IC50 value of the test compound against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer
-
Luminometer plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the histone-coated plate, add the assay buffer containing activated DNA and the PARP-1 enzyme.
-
Compound Addition: Add serial dilutions of the test compound (typically from 1 nM to 100 µM) to the wells. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).
-
Initiation: Start the PARP reaction by adding biotinylated NAD+ to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains attached to the histones.[1]
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
-
Signal Generation: Add the chemiluminescent substrate to each well.[1]
-
Data Acquisition: Immediately measure the luminescence using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines, particularly those with and without BRCA mutations, to evaluate synthetic lethality.
Materials:
-
BRCA-deficient cell line (e.g., MDA-MB-436) and BRCA-proficient cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve. Compare the IC50 values between the BRCA-deficient and BRCA-proficient cell lines to assess selective cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application of Benzimidazole Derivatives in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds are structurally similar to purine nucleosides, allowing them to interact with various biopolymers in living systems. This structural feature has led to the development of benzimidazole-based drugs with diverse therapeutic applications, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3][4] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of novel antimicrobial agents, and benzimidazole derivatives have shown considerable promise in this area.[1] This document provides detailed application notes, experimental protocols, and a summary of the antimicrobial activity of various benzimidazole derivatives.
Mechanisms of Antimicrobial Action
The antimicrobial effects of benzimidazole derivatives are attributed to several mechanisms of action, primarily targeting essential cellular processes in bacteria and fungi.
-
Inhibition of DNA Gyrase: In bacteria, certain benzimidazole derivatives act as inhibitors of DNA gyrase (a type II topoisomerase).[5][6] This enzyme is crucial for controlling DNA topology during replication and transcription. By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death.[5]
-
Inhibition of Ergosterol Biosynthesis: In fungi, a key mechanism of action is the inhibition of ergosterol biosynthesis.[3][7][8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Benzimidazole derivatives can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[3][7][8] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising the integrity and function of the fungal cell membrane.[7]
-
Interaction with Tubulin: While a primary mechanism for their anthelmintic activity, the binding of some benzimidazole derivatives to β-tubulin can also contribute to their antifungal effects by disrupting microtubule formation, which is essential for cell division and other cellular processes.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against a selection of bacterial and fungal strains, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID/Derivative Type | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Other Notable Activity | Reference |
| Compound III (1,2-disubstituted) | 2 (tolC-mutant) | [9] | |||
| Compound 25d | 0.125 (tolC-mutant) | 16 (in combination with colistin) | 4-16 (K. pneumoniae, A. baumannii in combination with colistin) | [9] | |
| Compound 6c | > Wild-type | 8-16 (in combination with colistin) | 8-16 (K. pneumoniae, A. baumannii in combination with colistin) | [10] | |
| Compound 11d | 2 | 16 | 8 | B. subtilis (2), M. luteus (4), S. dysenteriae (4), B. proteus (4), E. typhosa (8) | [11] |
| Compound 5b | 6.25 | P. vulgaris (12.5) | [11] | ||
| Compound 3c | S. pyogenes, B. subtilis, R. ruber, E. faecalis, S. epidermidis (0.05) | [11] | |||
| Compound 9 | S. typhimurium, A. calcoacetius (0.30) | [11] | |||
| Compounds 3m, 3n, 3q, 3r | 20, 25, 27, 25 | 18, 17 | S. pyogenes (21, 25, 27, 25) | [12] | |
| Compound 64a, 64b | Inhibition Zone: 17-29 mm | Inhibition Zone: 17-29 mm | Inhibition Zone: 17-29 mm | [2] | |
| Compound 67c | 64 | 64 | 64 | [2] |
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID/Derivative Type | Candida albicans | Candida glabrata | Candida krusei | Aspergillus niger | Other Notable Activity | Reference |
| 1-nonyl-1H-benzo[d]imidazole (1a) | 0.5-256 | Effective against fluconazole-resistant Candida spp. | [13] | |||
| 1-decyl-1H-benzo[d]imidazole (2a) | 2-256 | Effective against fluconazole-resistant Candida spp. | [13] | |||
| Compound 4m | C. gloeosporioides (20.76), A. solani (27.58), F. solani (18.60) | [14] | ||||
| Compound 5b | Cytospora sp. (30.97), C. gloeosporioides (11.38), B. cinerea (57.71), F. solani (40.15) | [14] | ||||
| Compound 7f | B. cinerea (13.36) | [14] | ||||
| Compounds 3c, 3m | 24 | [12] | ||||
| Compounds 3i, 3s | 19 | [12] | ||||
| Compound 6b, 6i, 6j | 0.97 | [15] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is based on established guidelines for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Benzimidazole derivative stock solution (typically in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Benzimidazole Derivative Dilutions:
-
Prepare a stock solution of the benzimidazole derivative in a suitable solvent like DMSO.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the benzimidazole stock solution (at 2x the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Incubate the plates at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the benzimidazole derivative at which there is no visible growth (turbidity) in the well.
-
The growth control well (column 11) should show clear turbidity, and the sterility control well (column 12) should remain clear.
-
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Petri plates with solidified agar medium (e.g., Mueller-Hinton Agar)
-
Microbial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Benzimidazole derivative solution of known concentration
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of bacteria.
-
-
Creation of Wells:
-
Using a sterile cork borer, create wells of approximately 6-8 mm in diameter in the agar.
-
-
Application of Test Compounds:
-
Carefully add a defined volume (e.g., 50-100 µL) of the benzimidazole derivative solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of antimicrobial action of benzimidazole derivatives.
Caption: Broth microdilution workflow for MIC determination.
Caption: Agar well diffusion assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 1H-benzo[d]imidazole Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel 1H-benzo[d]imidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] These derivatives have garnered significant attention for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2][3][4][5][6] The protocols outlined below offer efficient methods for generating libraries of these compounds for screening and development.
Application Notes
The synthesis of 1H-benzo[d]imidazole derivatives is a cornerstone of many medicinal chemistry programs. The structural similarity of the benzimidazole nucleus to endogenous purines allows these compounds to interact with a variety of biological targets.[1] Recent research has focused on developing novel synthetic methodologies that are both efficient and environmentally friendly, such as one-pot reactions and the use of nanoparticle catalysts.[7][8]
A prevalent and effective method for synthesizing 2-substituted-1H-benzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[8] This reaction can be catalyzed by various reagents, with recent advancements highlighting the use of zinc oxide nanoparticles (ZnO-NPs) for a more sustainable approach.[8] The synthesized derivatives have shown promise in various therapeutic areas. For instance, certain novel bis-benzimidazoles have been identified as potential anticancer agents that target human topoisomerase I.[9][10] Other derivatives have been investigated as multi-kinase inhibitors, showcasing their potential in oncology.[11]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-1H-benzo[d]imidazole derivatives, providing a comparative overview of different synthetic approaches.
| Compound ID | Substituent (Ar) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4a | 4-Tolyl | None | None (Solvent-free) | 1 | High | [12] |
| 4b | 4-Chlorophenyl | None | None (Solvent-free) | 1 | High | [12] |
| 4d | 4-Bromophenyl | None | None (Solvent-free) | 1 | High | [12] |
| 2a | 2-Hydroxyphenyl | ZnO-NPs | Ethanol | 0.25 | 95 | [8] |
| 2b | 3-Hydroxyphenyl | ZnO-NPs | Ethanol | 0.5 | 92 | [8] |
| 2c | 4-Hydroxyphenyl | ZnO-NPs | Ethanol | 0.5 | 93 | [8] |
| 2d | 4-Methoxyphenyl | ZnO-NPs | Ethanol | 1.5 | 90 | [8] |
| 2e | 4-Chlorophenyl | ZnO-NPs | Ethanol | 2 | 88 | [8] |
| 3l | 2-Phenyl-1-(p-tolyl) | Pd/Cu | - | - | 91 | [13] |
| 3p | 2-(4-Chlorophenyl)-1-phenyl | Pd/Cu | - | - | 90 | [13] |
Experimental Protocols
Protocol 1: One-Pot Solvent-Free Synthesis of 2-Aryl-1H-benzo[d]imidazoles
This protocol describes a convenient and environmentally friendly solvent-free procedure for the one-pot synthesis of 2-aryl-1H-benzo[d]imidazole derivatives.[12]
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
Ethanol (95%) for recrystallization
-
Reaction flask
-
Water bath or heating mantle
Procedure:
-
In a clean, dry reaction flask, combine o-phenylenediamine (2 mmol), the desired aromatic aldehyde (2 mmol), and ammonium acetate (5 mmol).[12]
-
Mix the reactants thoroughly.
-
Heat the reaction mixture to approximately 70°C for about 1 hour.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water.[12]
-
Wash the resulting solid product thoroughly with water.
-
Filter the product, dry it, and recrystallize from 95% ethanol to obtain the pure 2-aryl-1H-benzo[d]imidazole derivative.[12]
Protocol 2: ZnO Nanoparticle-Catalyzed Synthesis of 2-Substituted-1H-benzimidazoles
This protocol details an efficient and eco-friendly synthesis of 2-substituted-1H-benzimidazoles using zinc oxide nanoparticles as a catalyst.[8]
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
Zinc oxide nanoparticles (ZnO-NPs, 0.02 mol%)
-
Absolute ethanol
-
Round-bottom flask with a condenser
-
Stirrer/hotplate
Procedure:
-
Dissolve o-phenylenediamine (10 mmol) and the substituted aromatic aldehyde (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.[8]
-
Add ZnO nanoparticles (0.02 mol%) to the mixture.[8]
-
Stir the reaction mixture at 70°C. Reaction times will vary from 15 minutes to 2 hours depending on the aldehyde used.[8]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture.
-
Wash the product repeatedly with an ethanol-water (1:1) mixture.[8]
-
Recrystallize the crude product from ethanol to yield the pure 2-substituted-1H-benzimidazole.[8]
Visualizations
Experimental Workflow for ZnO-NP Catalyzed Synthesis
The following diagram illustrates the workflow for the synthesis of 2-substituted-1H-benzimidazoles using ZnO nanoparticles as a catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Recent achievements in the synthesis of benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for the Characterization of 1H-Benzo[d]imidazole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of 1H-Benzo[d]imidazole-6-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The following sections outline the application of various analytical techniques, complete with experimental protocols and expected data, to ensure accurate structural elucidation and purity assessment.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The techniques detailed below provide orthogonal information regarding the compound's structure, purity, and physicochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify its presence in various matrices.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
-
X-ray Crystallography: Determines the precise three-dimensional arrangement of atoms in a crystalline sample, providing definitive structural confirmation.
Quantitative Data Summary
The following tables summarize the expected quantitative data for this compound based on typical values for benzimidazole derivatives and the specific functional groups present in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Imidazole N-H | 12.0 - 13.0 | br s | - |
| Aromatic C-H (H2) | 8.2 - 8.4 | s | - |
| Aromatic C-H (H4/H7) | 7.6 - 7.8 | d | ~8.0 |
| Aromatic C-H (H5/H6) | 7.2 - 7.4 | d | ~8.0 |
| Amide -NH₂ | 7.3 - 7.5 and 7.9 - 8.1 | br s | - |
br s = broad singlet, s = singlet, d = doublet
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxamide) | 165 - 170 |
| C2 (Imidazole) | 140 - 145 |
| Quaternary Carbons (Benzene) | 130 - 145 |
| Aromatic C-H Carbons | 110 - 130 |
Table 3: Key FTIR Vibrational Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad |
| N-H Stretch (Amide) | 3150 - 3350 (two bands) | Medium |
| C=O Stretch (Amide) | 1650 - 1680 | Strong |
| C=N Stretch (Imidazole) | 1620 - 1640 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amide) | 1590 - 1620 | Medium |
Table 4: UV-Vis Spectroscopic Data (in Methanol)
| Parameter | Value |
| λmax 1 | ~240 - 250 nm |
| λmax 2 | ~280 - 290 nm |
Experimental Protocols
The following are detailed protocols for the key analytical techniques used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
Spectral width: -2 to 16 ppm
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
Spectral width: 0 to 200 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Mass Range: m/z 50 - 500
-
-
Data Analysis:
-
Identify the protonated molecular ion peak [M+H]⁺.
-
For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total area of all peaks.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.[2]
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol: UV-Vis Absorbance Spectrum
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10 µg/mL.
-
-
Instrument Parameters:
-
Wavelength Range: 200 - 400 nm
-
Scan Speed: Medium
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Data Analysis:
-
Record the absorbance spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
X-ray Crystallography
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[3]
-
Visualizations
Experimental Workflow for Characterization
Caption: A typical workflow for the synthesis, purification, and comprehensive analytical characterization.
Signaling Pathway: Benzimidazole Derivatives as PARP Inhibitors
Many benzimidazole derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][5][6] Inhibition of PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, can lead to synthetic lethality and cell death.
Caption: Benzimidazole derivatives can inhibit PARP, leading to synthetic lethality in DNA repair-deficient cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. scispace.com [scispace.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vivo Studies of 1H-Benzo[d]imidazole-4-carboxamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting in vivo studies on 1H-Benzo[d]imidazole-4-carboxamide derivatives. The focus is on their application as anticancer and anti-inflammatory agents, based on preclinical evidence.
Application Note 1: Anticancer Efficacy as PARP-1 Inhibitors
Introduction
The 1H-benzo[d]imidazole-4-carboxamide scaffold is a key pharmacophore in the design of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1] PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancers with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of SSBs. These are subsequently converted into toxic double-strand breaks (DSBs) during replication, which cannot be repaired, leading to cell death via a mechanism known as synthetic lethality.[2][3] Several derivatives of this class have shown potent PARP-1 inhibition and significant antitumor activity in vivo, particularly in combination with DNA-damaging agents like temozolomide (TMZ).[4][5]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality. In normal cells, DNA damage can be repaired by multiple pathways. However, in cancer cells with a deficient homologous recombination (HR) pathway (e.g., BRCA mutations), the inhibition of PARP-1 prevents the repair of single-strand breaks, leading to the formation of lethal double-strand breaks during cell division.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative 1H-Benzo[d]imidazole-4-carboxamide derivatives.
Table 1: In Vitro PARP-1 and Cellular Inhibitory Activities
| Compound | PARP-1 IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6b | 8.65 | MDA-MB-436 | >50 | [6] |
| 6m | 100.83 | MDA-MB-436 | 25.36 | [6] |
| 10f | 43.7 | HCT116 | 7.4 | [7] |
| 16l | 43 | HCC1937 | 1.8 |[2] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Survival Increase | Animal Model | Reference |
|---|---|---|---|---|---|
| Aldoxorubicin + TMZ | Aldox: 16 mg/kg, weekly; TMZ: 0.9 mg/kg, daily | Moderate TGI (Aldox alone) | +37.5% (combination) | U87 Glioblastoma Xenograft (Mice) | [4] |
| TMZ + CPT-11 | TMZ: 42-66 mg/kg, days 1-5; CPT-11: 1.25 mg/kg, days 1-5 | Complete Remission | N/A | NB-1691 Neuroblastoma Xenograft (Mice) | [5] |
| TMZ + Morphine | TMZ: 0.9 mg/kg, daily; Morphine: 10 mg/kg, daily | 97.3% (combination) | N/A | U87 Glioblastoma Xenograft (Mice) |[8] |
Note: Data from combination therapies with Temozolomide (TMZ) are included to demonstrate the potentiation effect expected from PARP inhibitors in a clinical context.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model for Antitumor Efficacy
This protocol is adapted from studies evaluating PARP inhibitors in combination with chemotherapy.[4][5][8][9]
1. Cell Culture and Animal Model:
-
Cell Line: Select a relevant human cancer cell line (e.g., MX-1 breast cancer, U87 glioblastoma). Culture cells in the recommended medium under standard conditions (37°C, 5% CO₂).
-
Animals: Use 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain). Allow animals to acclimatize for at least one week.
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to promote tumor growth.
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
-
Vehicle Control: Prepare the vehicle used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline).
-
Test Compound: Formulate the 1H-Benzo[d]imidazole-4-carboxamide derivative at the desired concentration.
-
Combination Agent (Optional): Prepare the chemotherapeutic agent (e.g., Temozolomide, 42-66 mg/kg).[5]
-
Administration: Administer the compounds via the determined route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.)) according to the planned schedule (e.g., daily for 5 days, repeated in cycles).[5] If combining, administer the PARP inhibitor approximately 1 hour prior to the chemotherapeutic agent.[5]
5. Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
Primary Endpoint: Tumor growth inhibition (TGI). Calculate as TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
-
Secondary Endpoints: Monitor animal health, body weight changes (as a measure of toxicity), and survival.
-
At the end of the study, euthanize animals and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Workflow Diagram: Xenograft Efficacy Study
Application Note 2: Anti-inflammatory Activity
Introduction
In addition to anticancer properties, benzimidazole derivatives have demonstrated significant anti-inflammatory potential.[10] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the modulation of key signaling pathways like NF-κB.[10] In vivo models, such as the carrageenan-induced paw edema assay, are standard for evaluating the acute anti-inflammatory effects of novel compounds.[10][11]
Quantitative Data Summary
Table 3: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Animal Model | Reference |
|---|---|---|---|---|---|
| Compound 2 | 100 | 100 | N/A | Carrageenan-induced (Rat) | [12] |
| Compound 6e | N/A | More potent than Ibuprofen | N/A | Xylene-induced ear edema (Mice) | [13] |
| Benzimidazole B2, B4, B8 | 10 | Comparable to Diclofenac | N/A | Carrageenan-induced (Mice) | [14] |
| Indomethacin (Standard) | 5 | Significant Inhibition | 1-5 h | Carrageenan-induced (Rat) |[15] |
Experimental Protocols
Protocol 2: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for assessing acute anti-inflammatory activity.[7][11][15][16]
1. Animals and Grouping:
-
Animals: Use male Wistar rats (180-200 g) or mice.[14][16] Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
2. Drug Administration:
-
Administer the vehicle, standard drug, or test compound via the desired route (e.g., i.p. or p.o.) 30-60 minutes before inducing inflammation.[11][15]
3. Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[15]
-
The left hind paw can be injected with saline as a baseline control.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Use a plethysmometer or digital calipers for accurate measurements.
-
The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the negative control group using the formula:
- % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100.
Workflow Diagram: Carrageenan-Induced Paw Edema Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Benzimidazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties. The benzimidazole scaffold is a key pharmacophore in numerous FDA-approved drugs. High-throughput screening (HTS) plays a pivotal role in the discovery of novel benzimidazole-based therapeutic agents by enabling the rapid evaluation of large compound libraries against specific biological targets. These application notes provide detailed protocols for various HTS assays tailored for the identification and characterization of bioactive benzimidazole compounds.
Data Presentation: Quantitative Analysis of Benzimidazole Compounds
The following tables summarize the inhibitory activities of representative benzimidazole compounds from various screening assays. This data facilitates the comparison of compound potency and selectivity.
Table 1: Anti-proliferative Activity of Benzimidazole Derivatives
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Positive Control |
| Compound 5m | A549 (Lung) | MTT | 48 | 7.19 | 5-Fluorouracil (25.13 µM), Gefitinib (15.82 µM)[1] |
| Compound 5m | PC-3 (Prostate) | MTT | 48 | 10.21 | 5-Fluorouracil (30.11 µM), Gefitinib (19.25 µM)[1] |
| Compound 2a | A549 (Lung) | Cytotoxicity | 48 | 111.70 | Cisplatin |
| Compound 2a | DLD-1 (Colon) | Cytotoxicity | 48 | 185.30 | Cisplatin[2] |
| Compound 2b | A549 (Lung) | Cytotoxicity | 48 | 176.80 | Cisplatin[2] |
Table 2: Enzyme Inhibition by Benzimidazole Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound |
| Compound 5a | EGFR | In vitro kinase | 0.086 | Gefitinib (0.052 µM)[3] |
| Compound 5a | VEGFR-2 | In vitro kinase | - (45% inhibition of Sorafenib) | Sorafenib[3] |
| Compound 5a | Topo II | In vitro inhibition | 2.52 | Doxorubicin (3.62 µM)[3] |
| Compound 8e | Urease | Enzyme inhibition | 3.36 | Thiourea (22 µM), Hydroxyurea (100 µM)[4] |
| Compound 8g | Urease | Enzyme inhibition | 5.85 | Thiourea (22 µM), Hydroxyurea (100 µM) |
| 10α-1 | Urease | Enzyme inhibition | 3.13 | Thiourea (22 µM), Hydroxyurea (100 µM)[5] |
| 10γ-1 | Urease | Enzyme inhibition | 3.06 | Thiourea (22 µM), Hydroxyurea (100 µM)[5] |
Experimental Protocols & Visualizations
Detailed methodologies for key high-throughput screening assays are provided below, accompanied by diagrams illustrating the experimental workflows and relevant signaling pathways.
Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1]
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition and Analysis:
Workflow Diagram
Kinase Inhibition Assay (Generic Protocol for EGFR/VEGFR-2)
This protocol describes a generic, luminescence-based biochemical assay to screen for inhibitors of a target kinase, such as EGFR or VEGFR-2. The ADP-Glo™ Kinase Assay is used as an example.
Experimental Protocol
-
Reagent Preparation:
-
Prepare stock solutions of benzimidazole compounds in 100% DMSO.
-
Prepare a 2X kinase/substrate solution (e.g., recombinant human VEGFR2 kinase and a suitable peptide substrate) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should be near the Km for the target kinase.
-
-
HTS Primary Screen (384-well format):
-
Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control (e.g., Staurosporine), or negative control (DMSO) into the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Select "hits" based on a predefined inhibition threshold (e.g., >50%).
-
-
Dose-Response Assay for Hit Confirmation:
-
Create a serial dilution of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilution series).
-
Dispense 20 nL of each concentration into a 384-well plate in triplicate.
-
Follow steps 2-4 of the HTS primary screen.
-
Plot percent inhibition versus compound concentration and determine the IC50 value.
-
VEGFR-2 Signaling Pathway
Topoisomerase II Inhibition Assay
This assay measures the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Experimental Protocol
-
Reaction Setup:
-
In a 1.5-ml microcentrifuge tube on ice, add the following in order:
-
2 µL 10× topoisomerase II reaction buffer.
-
Supercoiled plasmid DNA (e.g., kDNA).
-
1 to 2 µL of the benzimidazole test compound or positive control (e.g., etoposide).
-
H₂O to bring the final reaction volume to 20 µL (including the enzyme).
-
-
It is recommended to add ATP to the reaction buffer just before use.
-
-
Enzyme Reaction:
-
Add 1 to 2 µL of purified topoisomerase II (4 to 20 U/µL).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 10% (w/v) SDS and 250 mM EDTA, pH 8.0.
-
Add proteinase K (0.8 mg/ml) and incubate to digest the enzyme.
-
Add 5× loading dye to the samples.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 0.8% agarose gel.
-
Run the gel to separate the catenated and decatenated DNA.
-
Stain the gel with ethidium bromide.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the amount of decatenated DNA using a gel densitometer.
-
Determine the concentration of the inhibitor that reduces the decatenation activity by 50% (IC50).
-
Workflow Diagram
Wnt/β-catenin Signaling Reporter Gene Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.
Experimental Protocol
-
Cell Line and Plasmids:
-
Use a suitable cell line (e.g., HEK293) stably or transiently transfected with a TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).
-
-
Cell Seeding:
-
Seed the reporter cell line in a white, clear-bottom 96-well plate at a density of ~35,000 cells per well in 80 µL of assay medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole test compounds.
-
Add the test compounds to the cells.
-
To stimulate the pathway, add a Wnt agonist like Wnt3a or a GSK3β inhibitor like CHIR-99021.
-
Include appropriate vehicle controls, a positive control inhibitor (e.g., IWR-1-endo), and an unstimulated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
-
Luciferase Assay:
-
Perform a dual-luciferase assay according to the manufacturer's instructions (e.g., Promega Dual-Glo® Luciferase Assay System).
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in reporter activity relative to the stimulated control.
-
Determine the IC50 values for the inhibitory compounds.
-
Wnt/β-catenin Signaling Pathway
Assay Quality and Performance
To ensure the robustness and reliability of HTS assays, it is crucial to monitor key performance metrics. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
An ideal assay has a Z'-factor of 1. Generally, an assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. While specific Z'-factor and hit rate data for benzimidazole screening campaigns are not always publicly available, adherence to the detailed protocols provided should yield high-quality, reproducible results.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the discovery and characterization of novel benzimidazole-based drug candidates. The selection of the appropriate assay depends on the specific biological question and the target of interest. Careful execution of these protocols, coupled with rigorous data analysis and quality control, will facilitate the identification of promising lead compounds for further development in the therapeutic pipeline.
References
- 1. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1H-Benzo[d]imidazole-6-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 1H-Benzo[d]imidazole-6-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method for synthesizing the benzimidazole core is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions. For this compound, this would typically involve the reaction of 3,4-diaminobenzamide with formic acid or a derivative. An alternative is the Weidenhagen reaction, which uses an aldehyde as the carbonyl source, followed by oxidation.[1][2][3]
Q2: Which starting materials are required for the synthesis of this compound via the Phillips-Ladenburg reaction?
A2: The key starting materials are a 1,2-diaminobenzene derivative carrying the carboxamide precursor and a one-carbon source. The ideal starting material is 3,4-diaminobenzamide . Alternatively, one could start with 3,4-diaminobenzoic acid and subsequently amidate the carboxylic acid group after the benzimidazole ring formation. The most common C1 source for forming the unsubstituted benzimidazole is formic acid .
Q3: My reaction yield is consistently low. What are the most critical parameters to investigate?
A3: Low yields are a frequent challenge. The most critical parameters to optimize are the choice of acid catalyst, reaction temperature, and reaction time.[2][3] The purity of the starting o-phenylenediamine derivative is also crucial, as impurities can interfere with the cyclization. Forcing reaction conditions with high temperatures can sometimes lead to decomposition or side reactions, so a careful optimization of temperature is necessary.[1]
Q4: What are common side products, and how can their formation be minimized?
A4: A common issue in benzimidazole synthesis is the formation of polymeric materials or other complex mixtures, especially under harsh acidic and high-temperature conditions. If using an aldehyde as a reactant, incomplete oxidation can leave intermediates in the reaction mixture. To minimize side products, ensure the purity of starting materials, optimize the stoichiometry of reactants, and consider using milder reaction conditions, potentially with microwave assistance to reduce reaction times and thermal decomposition.[4][5]
Q5: How can I effectively purify the final this compound product?
A5: Purification can often be challenging due to the product's polarity and potentially low solubility. Common purification techniques include:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water mixtures) is a primary method for purification.[6]
-
Column Chromatography: Silica gel column chromatography can be effective for removing impurities with different polarities.[7][8]
-
Acid-Base Extraction: The basic nature of the benzimidazole nitrogen allows for purification by dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by neutralizing the aqueous solution.
-
Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be effective.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature (too low or too high, causing decomposition). 3. Ineffective acid catalyst or incorrect amount. 4. Poor quality or degradation of starting materials (especially the o-diamine). | 1. Increase reaction time and monitor via TLC. 2. Optimize temperature. Screen temperatures from 80°C to 140°C. Consider microwave-assisted synthesis for shorter reaction times and improved yields.[4][6] 3. Screen different acid catalysts (e.g., HCl, p-TsOH, polyphosphoric acid).[2][10] 4. Check the purity of 3,4-diaminobenzamide by NMR or melting point before starting. |
| Formation of Multiple Products / Impurities | 1. Side reactions due to harsh conditions. 2. Presence of impurities in starting materials. 3. Air oxidation of the o-phenylenediamine starting material. | 1. Lower the reaction temperature and/or shorten the reaction time. 2. Purify starting materials before the reaction. 3. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is Dark/Colored | 1. Oxidation of the o-phenylenediamine starting material or intermediates. 2. Formation of polymeric byproducts at high temperatures. | 1. Run the reaction under an inert atmosphere. 2. Purify the crude product by recrystallization with activated charcoal.[9] 3. Lower the reaction temperature to prevent thermal decomposition. |
| Difficult Purification | 1. Product is insoluble in common chromatography solvents. 2. Product co-elutes with impurities. 3. Product precipitates during workup. | 1. Try polar solvent systems for chromatography (e.g., DCM/Methanol gradients). If solubility is very low, consider derivatization or a different purification strategy. 2. Utilize an alternative purification method like acid-base extraction or recrystallization. 3. Adjust the pH carefully during workup to control precipitation. |
Data on Benzimidazole Synthesis Optimization
The following tables summarize quantitative data from studies on benzimidazole synthesis, illustrating the impact of different reaction conditions.
Table 1: Effect of Catalyst and Solvent on Yield (Data adapted from general benzimidazole synthesis literature)
| Starting Materials | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-phenylenediamine, Benzoic Acid | NH₄Cl (cat.) | Ethanol | 80-90 | 6-8 | 75 | [2] |
| o-phenylenediamine, 2-Cl-Benzoic Acid | NH₄Cl (cat.) | Ethanol | 80-90 | 6-8 | 90 | [2] |
| o-phenylenediamine, 4-Aminobenzoic Acid | Polyphosphoric Acid | Xylene | Reflux | 6 | 51 | [2] |
| o-phenylenediamine, 4-Aminobenzoic Acid | o-Phosphoric Acid | Neat | 200 | 2 | 70 | [2] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation (Data adapted from a comparative study on benzimidazole synthesis)
| Carboxylic Acid Reactant | Method | Time | Yield (%) | Reference |
| Acetic Acid | Conventional | 10 h | 65 | [6] |
| Acetic Acid | Microwave | 4 min | 85 | [6] |
| Octanoic Acid | Conventional | 12 h | 70 | [6] |
| Octanoic Acid | Microwave | 1.5 min | 95 | [6] |
| 4-Nitrobenzoic Acid | Conventional | 15 h | 60 | [6] |
| 4-Nitrobenzoic Acid | Microwave | 3 min | 80 | [6] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the Phillips-Ladenburg reaction.
Materials:
-
3,4-diaminobenzamide (1.0 eq)
-
Formic Acid (≥95%) (5-10 eq)
-
Hydrochloric Acid (4 M) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 3,4-diaminobenzamide and an excess of formic acid.
-
Alternatively, use a strong acid catalyst like 4 M HCl or PPA. If using PPA, gently heat the mixture to around 120-140°C.
-
Heat the reaction mixture to reflux (if using formic acid/HCl) or maintain at 120-140°C (if using PPA) for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product should precipitate.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to obtain the final product.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common synthesis issues.
Conceptual Signaling Pathway: Benzimidazole Derivatives as PARP Inhibitors
While the specific biological target of this compound is not extensively documented, many benzimidazole carboxamides are known inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. This diagram illustrates the conceptual mechanism of action.[11]
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors: identification of (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a highly potent and efficacious inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 1H-Benzo[d]imidazole-6-carboxamide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 1H-Benzo[d]imidazole-6-carboxamide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: Like many benzimidazole derivatives, this compound is a relatively lipophilic molecule with a rigid, planar structure.[1][2] This structure contributes to strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the compound. The presence of the carboxamide group can participate in hydrogen bonding, but the overall hydrophobicity of the benzimidazole core dominates its solubility characteristics.
Q2: What is the first step I should take to improve the solubility of my compound?
A2: The initial step is to assess the compound's basic physicochemical properties. This includes experimental determination of its solubility in common laboratory solvents like DMSO and ethanol, as well as in aqueous buffers at different pH values.[3] This preliminary analysis will help you understand the compound's characteristics and select the most appropriate solubilization strategy. For instance, if the compound's solubility is pH-dependent, adjusting the pH of your assay buffer could be a simple and effective solution.[4][5]
Q3: Can I use DMSO to dissolve this compound for my cell-based assays?
A3: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving many poorly soluble compounds for in vitro studies.[6] However, it's crucial to be mindful of the final concentration of DMSO in your cell culture medium, as it can be toxic to cells, typically at concentrations above 0.5-1%. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your assay medium to ensure the final DMSO concentration remains in a non-toxic range.
Q4: What are co-solvents, and how can they help improve solubility?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble drugs.[7][8] They work by reducing the polarity of the aqueous solvent system, which decreases the interfacial tension between the hydrophobic solute and the solvent.[8] Common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[9]
Q5: How does pH adjustment affect the solubility of my compound?
A5: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][10] Benzimidazole derivatives can have both acidic and basic properties. For a compound with a basic nitrogen atom in the imidazole ring, decreasing the pH below its pKa will lead to protonation, forming a more soluble salt.[5][11] Conversely, if the molecule has acidic protons, increasing the pH above its pKa will result in deprotonation and increased solubility.
Q6: What are cyclodextrins, and are they suitable for my in vitro experiments?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[12][13] They can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes that have enhanced aqueous solubility.[12][14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations to improve drug solubility and are generally considered safe for in vitro applications at appropriate concentrations.[15]
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Decrease the final compound concentration: If your experimental design allows, try testing a lower concentration of the compound.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible to avoid toxicity, you might be able to add another, less toxic co-solvent like ethanol or PEG 400 to the final assay medium to maintain solubility.
-
Utilize a different solubilization technique: Consider using cyclodextrins to form an inclusion complex. This can significantly increase the aqueous solubility of the compound.
-
pH modification: Investigate if adjusting the pH of your assay buffer can improve the solubility of your compound.
-
Issue: I am observing cell toxicity that I suspect is due to my solubilization method.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) is too high, or the chosen solubilizing agent (e.g., a surfactant) has inherent cytotoxicity.
-
Troubleshooting Steps:
-
Run a vehicle control: Always include a control group that is treated with the same concentration of the solvent or solubilizing agent as your test groups, but without the compound. This will help you differentiate between the toxicity of the vehicle and your compound.
-
Reduce the solvent concentration: Lower the concentration of the organic solvent in your final assay medium. This may require preparing a more concentrated initial stock if the compound's solubility allows.
-
Switch to a less toxic alternative: Consider using alternatives to DMSO, such as ethanol or formulations with cyclodextrins, which are often better tolerated by cells.
-
Quantitative Data on Solubility Enhancement Strategies
| Solubilization Technique | Typical Fold-Increase in Solubility | Key Considerations |
| Co-solvents (e.g., Ethanol, PEG 400) | 2 to 50-fold[7][16] | The final concentration of the co-solvent must be compatible with the in vitro assay and not cause cellular toxicity.[7] |
| pH Adjustment | Can be several orders of magnitude | Only effective for ionizable compounds. The required pH must be compatible with the biological system under investigation.[4][17] |
| Cyclodextrins (e.g., HP-β-CD) | 10 to 10,000-fold[14] | The size of the cyclodextrin cavity must be appropriate for the guest molecule. Can sometimes affect the free concentration of the drug.[12][13] |
| Surfactants (e.g., Tween 80) | Can be significant | Can form micelles that encapsulate the compound. Potential for cell toxicity at higher concentrations.[18] |
Experimental Protocols
Protocol 1: Solubility Assessment in Different Solvents
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, DMSO, ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
-
Initial Dissolution: Dissolve the desired amount of this compound in a minimal amount of a strong organic solvent like DMSO.
-
Addition of Co-solvent: While vortexing, slowly add a co-solvent such as PEG 400 or ethanol to the DMSO solution.
-
Final Dilution: Further dilute the mixture with the aqueous assay buffer to the desired final concentration, ensuring the final percentage of organic solvents is compatible with the assay.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10-40% w/v).
-
Complexation: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Stir or sonicate the mixture at a constant temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Removal of Undissolved Compound: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Concentration Determination: Determine the concentration of the solubilized compound in the filtrate using a validated analytical method.
Visualizations
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. scielo.br [scielo.br]
- 2. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
common side reactions in benzimidazole synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during benzimidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My benzimidazole synthesis reaction is not proceeding or giving a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in benzimidazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction.
-
Recommendation: Assess the purity of your starting materials using techniques like melting point analysis or NMR. If purity is questionable, consider recrystallization or column chromatography of the starting materials before use.
-
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Recommendation: A solvent screen is often beneficial. While solvents like ethanol and methanol are common, chloroform has been shown to improve yields in certain cases.[1] Temperature and reaction time should be optimized by monitoring the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
-
Catalyst Activity: If you are using a catalyst, its activity is paramount.
-
Recommendation: Ensure the catalyst is from a reliable source and has been stored correctly. Catalyst loading should be optimized; while an increase might improve yield, an excess can sometimes lead to more side reactions. A variety of catalysts, from ammonium salts to metal nanoparticles, have been effectively used.[1]
-
Issue 2: Formation of Multiple Products and Side Reactions
Q2: My reaction is producing a mixture of products, making purification difficult. What are the common side products and how can I improve the selectivity for my desired benzimidazole?
A2: The formation of multiple products is a frequent challenge. The most common side reactions include the formation of 1,2-disubstituted benzimidazoles and oxidation of the starting materials.
-
Side Product: 1,2-Disubstituted Benzimidazoles: This occurs when a second molecule of the aldehyde reacts with the initially formed 2-substituted benzimidazole.
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde. A slight excess of the diamine can also be beneficial.
-
Solvent Selection: The choice of solvent can influence selectivity. For instance, non-polar solvents may favor the 2-substituted product.
-
Catalyst Choice: Certain catalysts can selectively promote the formation of the desired product. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted products with electron-rich aldehydes.
-
-
Side Product: Oxidation of o-phenylenediamine: o-phenylenediamine is highly susceptible to oxidation, which leads to colored impurities and a complex mixture of byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidation.
-
Use of Salts: Using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities.
-
Mild Oxidizing Agents: If an oxidative cyclization is required, employing mild oxidants like hydrogen peroxide (H₂O₂) can be effective without generating difficult-to-remove byproducts.
-
-
Side Product: Uncyclized Schiff Base Intermediate: The intermediate Schiff base may be stable under certain conditions and fail to cyclize.
-
Ensure Cyclization Conditions: The presence of an appropriate catalyst or oxidizing agent is often necessary to facilitate the cyclodehydrogenation step to form the benzimidazole ring.
-
Issue 3: Product Purification Challenges
Q3: My crude product is highly colored and difficult to purify. What are the best strategies for obtaining a clean product?
A3: Colored impurities are a common issue, primarily arising from the oxidation of o-phenylenediamine. Additionally, separating the desired product from unreacted starting materials or side products can be challenging.
-
Removing Colored Impurities:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration. Be cautious as excessive use of charcoal can also adsorb the desired product.
-
Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling aqueous solution of the benzimidazole. The resulting manganese oxide and color can be removed by adding sodium bisulfite until the solution is clear, followed by cooling and crystallization.
-
Optimized Chromatography: If column chromatography is used, experimenting with different solvent systems or switching the stationary phase (e.g., from silica gel to alumina) may improve the separation of colored impurities.
-
-
Removing Unreacted Starting Materials:
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities through acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid. The benzimidazole will move to the aqueous layer, which can then be neutralized to precipitate the purified product. This is also effective for removing unreacted basic o-phenylenediamine.
-
Chromatography: Unreacted starting materials often have different polarities from the benzimidazole product, allowing for separation by column chromatography.
-
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your benzimidazole synthesis.
Table 1: Effect of Catalyst on the Yield of 2-Phenyl-1H-benzimidazole
| Catalyst (4 mol) | Reaction Time (hours) | Yield (%) |
| NH₄F | 4 | 75 |
| NH₄Cl | 4 | 94 |
| NH₄Br | 4 | 82 |
| NH₄NO₃ | 4 | 60 |
| (NH₄)₂CO₃ | 4 | 55 |
| (NH₄)₂SO₄ | 4 | 50 |
| Reaction Conditions: o-Phenylenediamine (1 mmol), Benzaldehyde (1 mmol) in CHCl₃ at room temperature.[1] |
Table 2: Comparison of Synthesis Methods for Benzimidazole Derivatives
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Polyphosphoric Acid (PPA) | - | 145 | 20 min - 8 h | 40-95 |
| Conventional Heating | Ammonium Chloride | Ethanol | 80-90 | 2 h | Moderate-Good |
| Microwave Irradiation | Er(OTf)₃ | Solvent-free | - | 5 min | 91-99 |
| Green Synthesis | Deep Eutectic Solvent | Choline chloride:urea | 80 | 15 min - 4 h | 80-98 |
| Data compiled from multiple sources.[2][3] |
Table 3: Influence of Solvent on the Yield of 2-Phenyl-1H-benzimidazole
| Solvent | Yield (%) |
| Solvent-free | 20 |
| CH₃CN | 30 |
| MeOH | 35 |
| CHCl₃ | 40 |
| Ether | 25 |
| DMF | 28 |
| Reaction Conditions: o-Phenylenediamine (1 mmol), Benzaldehyde (1 mmol), NH₄Br (1 mol) at room temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles
This protocol is based on a high-yield, environmentally benign method.[1]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add the desired aromatic aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate (20 ml) and wash the organic layer with water (10 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This method offers a significant reduction in reaction time and often leads to higher yields.[4]
-
In a microwave-safe vial, combine N-phenyl-o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol).
-
Add a catalytic amount of Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature of 60°C for 5 minutes.
-
Monitor the reaction completion by TLC.
-
After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
The crude product can be purified by recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Formation of common side products in benzimidazole synthesis.
References
Technical Support Center: 1H-Benzo[d]imidazole-6-carboxamide Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[d]imidazole-6-carboxamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing this compound?
A1: The most common synthetic route is the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative. A widely used method is the Phillips condensation, which involves heating the reactants in the presence of an acid catalyst, such as polyphosphoric acid or p-toluenesulfonic acid, which also acts as a dehydrating agent to drive the reaction to completion.
Q2: My synthesized this compound has low aqueous solubility. How can I improve this for biological assays?
A2: Low aqueous solubility is a known characteristic of many benzimidazole derivatives due to their hydrophobic aromatic structure.[1] To improve solubility for biological assays, you can:
-
Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions, typically in the range of 10-30 mM.[1]
-
Use co-solvents in your assay buffer: Introducing a small percentage of a water-miscible organic solvent can help maintain solubility upon dilution.[1]
-
Adjust the pH of the buffer: The benzimidazole moiety is basic, and its solubility is often pH-dependent. Adjusting the pH of your assay buffer may improve solubility.[1]
-
Convert to a salt form: For some derivatives, conversion to a hydrochloride salt can significantly increase water solubility.
Q3: What are the known biological targets of this compound and its analogs?
A3: Derivatives of the 1H-Benzo[d]imidazole scaffold have been shown to target a variety of cellular components and pathways, including:
-
DNA Minor Groove Binding: Many bisbenzimidazole derivatives are known to bind to the minor groove of DNA, especially in AT-rich regions, which can interfere with DNA replication and transcription.
-
Topoisomerase Inhibition: Certain analogs act as inhibitors of human topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[2]
-
Kinase Inhibition: A significant number of 1H-benzo[d]imidazole derivatives have been developed as multi-kinase inhibitors, targeting key signaling proteins in cancer cells like EGFR, HER2, CDK2, and mTOR.
Troubleshooting Guide
Synthesis & Purification
| Problem | Potential Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction due to water formation. | Use a dehydrating agent or azeotropic distillation to remove water. |
| Oxidation of the o-phenylenediamine starting material. | Use high-purity starting materials and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Multiple spots on TLC after reaction | Unreacted starting materials. | Compare the spots with your starting materials on the TLC plate.[3] |
| Formation of side products or regioisomers. | Purify the crude product using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[4] | |
| Decomposition of the product. | Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid). | |
| Crude product is highly colored (dark brown/black) | Oxidation of aromatic amine functionalities.[4] | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Handle the compound under an inert atmosphere.[4] |
Biological Assays
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates in aqueous assay buffer | The concentration of the compound exceeds its solubility limit. | Decrease the final concentration of the compound in the assay. Optimize the assay buffer by adding a co-solvent (e.g., up to 1-2% DMSO for enzymatic assays, and ≤ 0.5% for cell-based assays) or adjusting the pH.[1] |
| The final DMSO concentration is too high, causing cellular toxicity. | Keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% in cell-based assays. Run a vehicle control with the same DMSO concentration to assess its effect.[1] | |
| High variability in assay results | Inconsistent compound concentration due to precipitation. | Before adding to the assay, visually inspect the diluted compound solution for any signs of precipitation. |
| Compound instability in the assay buffer. | Assess the stability of the compound in the assay buffer over the time course of the experiment. |
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of Selected 1H-Benzo[d]imidazole Derivatives
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| Derivative 11a | Cancer Cell Lines | 0.16 - 3.6 | [5] |
| Derivative 12a | Cancer Cell Lines | 0.16 - 3.6 | [5] |
| Derivative 12b | Cancer Cell Lines | 0.16 - 3.6 | [5] |
| Derivative 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [6] |
| Derivative 6i | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | [6] |
Table 2: Kinase Inhibitory Activity of a 1H-Benzo[d]imidazole Derivative
| Compound | Kinase Target | IC50 (µM) | Reference |
| Derivative 12b | Human Topoisomerase I | 16 (50% inhibition) | [7] |
Experimental Protocols
General Synthesis of 2-Substituted-1H-benzo[d]imidazoles
This protocol is a general guideline for the synthesis of 2-substituted-1H-benzo[d]imidazoles via the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-phenylenediamine derivative
-
Aldehyde derivative
-
p-Toluenesulfonic acid (p-TSOH) or another suitable acid catalyst
-
Solvent (e.g., ethanol, methanol)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent in a round-bottom flask.
-
Add the aldehyde derivative to the solution.
-
Add a catalytic amount of p-TSOH.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General workflow for synthesis and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 1H-Benzo[d]imidazole-6-carboxamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[d]imidazole-6-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: While specific solubility data for this compound is not extensively published, based on the properties of similar benzimidazole derivatives, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended as primary solvents for creating stock solutions. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO before further dilution. Some benzimidazole derivatives exhibit stability in 0.2% DMSO for up to 96 hours.[1][2][3][4] The solubility in alcohols like methanol and ethanol, or in water, may be limited. To enhance aqueous solubility, consider converting the compound to its hydrochloride salt.[5]
Q2: My compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation in aqueous solutions is a common issue with benzimidazole derivatives. Here are a few troubleshooting steps:
-
Increase the percentage of co-solvent: If you initially dissolved the compound in DMSO, you can try increasing the final concentration of DMSO in your aqueous buffer. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent.
-
Adjust the pH: The solubility of benzimidazole compounds can be pH-dependent. Experiment with slight adjustments to the buffer's pH to see if it improves solubility.
-
Convert to a salt form: As mentioned, converting the free base to a hydrochloride salt can significantly improve aqueous solubility.[5]
Q3: What are the optimal storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store stock solutions of benzimidazole derivatives at -20°C or -80°C.[6] For solid (powder) form, storage at room temperature is generally acceptable.[7] Avoid repeated freeze-thaw cycles, which can lead to degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: Is this compound sensitive to light?
A4: Many benzimidazole derivatives are known to be photosensitive when in solution.[8] Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Q5: What are the likely degradation pathways for this compound?
A5: The primary degradation pathways for benzimidazole derivatives in solution are typically hydrolysis and photodegradation.[8] The carboxamide group may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding the corresponding carboxylic acid. The benzimidazole ring itself is generally stable but can be susceptible to oxidative degradation under harsh conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Compound degradation in solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock solution just before your experiment.
-
Verify stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
Perform a stability check: Use High-Performance Liquid Chromatography (HPLC) to compare a freshly prepared sample with an older one to check for the appearance of degradation peaks.
-
Minimize exposure to harsh conditions: Protect your solutions from light and maintain them at the appropriate temperature during your experiment.
-
Issue 2: Difficulty in obtaining reproducible solubility measurements.
-
Possible Cause: The system has not reached thermodynamic equilibrium.
-
Troubleshooting Steps:
-
Use the shake-flask method: This is the gold standard for determining equilibrium solubility.[9]
-
Ensure sufficient incubation time: Allow the suspension of the compound in the solvent to agitate for an adequate period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]
-
Control the temperature: Maintain a constant and controlled temperature throughout the experiment.[10]
-
Properly separate solid from solution: After incubation, it is crucial to separate the undissolved solid from the saturated solution by filtration or centrifugation before analysis.[9][11]
-
Data Presentation
Table 1: Solubility Profile of this compound (Note: The following are typical solvents for testing. Users should determine the solubility experimentally.)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | To be determined |
| DMF | 25 | To be determined |
| Methanol | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Water | 25 | To be determined |
| PBS (pH 7.4) | 25 | To be determined |
Table 2: Stability of this compound in Solution under Forced Degradation (Note: This table summarizes the expected outcomes of a forced degradation study. The percentage of degradation should be determined experimentally using a stability-indicating HPLC method.)
| Stress Condition | Typical Conditions | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | To be determined | 1H-Benzo[d]imidazole-6-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, RT, 24h | To be determined | 1H-Benzo[d]imidazole-6-carboxylic acid |
| Oxidation | 3% H₂O₂, RT, 24h | To be determined | Oxidized benzimidazole derivatives |
| Thermal | 60°C in solution, 7 days | To be determined | To be determined |
| Photostability | ICH Q1B light exposure | To be determined | Photodegradation products |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMSO, water, PBS pH 7.4) in a sealed vial.
-
Equilibration: Place the vial in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to allow the solution to reach equilibrium.
-
Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines, with a dark control run in parallel.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Logic Diagram for Forced Degradation Studies.
Caption: Hypothetical Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
reaction condition optimization for N-alkylation of benzimidazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of benzimidazoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of benzimidazoles in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the N-alkylation of benzimidazoles can arise from several factors, primarily related to incomplete deprotonation, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Evaluate Starting Materials: Ensure the starting benzimidazole is pure and completely dry, as impurities or moisture can inhibit the reaction.[2] The alkylating agent should be fresh, as older reagents can degrade.
-
Assess the Base and Solvent System:
-
Base Strength: The base is critical for deprotonating the benzimidazole N-H to form the more nucleophilic benzimidazolide anion.[2] For many reactions, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. However, for less reactive systems, a stronger base like sodium hydride (NaH) is required for complete deprotonation.[2][3]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, acetonitrile (MeCN), or THF are generally recommended as they effectively dissolve the reactants.[1] Protic solvents should be avoided as they can quench the benzimidazolide anion.[2]
-
-
Check Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If using a less reactive halide (e.g., chloride), you may need to switch to a bromide or iodide, or use more forcing conditions (higher temperature, longer reaction time).
-
Optimize Temperature: Many N-alkylation reactions proceed efficiently at room temperature, while others require heating to reflux.[3][4] If the reaction is sluggish, systematically increase the temperature while monitoring the progress by TLC or LC-MS. Be aware that excessively high temperatures can lead to side reactions.[1]
Issue 2: Poor Regioselectivity in Unsymmetrically Substituted Benzimidazoles
Question: I am getting a mixture of N1 and N3-alkylated regioisomers, and they are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer: Achieving high regioselectivity is a common and significant challenge in the alkylation of unsymmetrical benzimidazoles.[2] This occurs because of the tautomeric nature of the benzimidazole ring, where the N-H proton can reside on either nitrogen, leading to two distinct nucleophilic sites.[2]
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms will sterically hinder its approach, favoring alkylation at the less hindered nitrogen.[2]
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the adjacent nitrogens. Electron-donating groups can increase reactivity, while electron-withdrawing groups can decrease it.[2]
-
Choice of Base and Solvent: This is a critical factor. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is highly effective for generating the benzimidazolide anion. This often drives the reaction toward a specific isomer, frequently favoring alkylation on the N1/N3 position of the benzimidazole ring over other potential sites like exocyclic amines.[3][5]
-
Directed Synthesis: In some cases, specialized protocols have been developed to selectively yield the more sterically hindered isomer, which is typically the minor product under standard conditions.[6]
Issue 3: Formation of Side Products
Question: My reaction is producing significant amounts of unintended products besides the desired N-alkylated benzimidazole. What are these side reactions and how can I prevent them?
Answer: The most common side reactions include over-alkylation, which leads to the formation of quaternary salts, and, under harsher conditions, ring opening.[3][4]
Prevention Strategies:
-
Over-Alkylation (Quaternary Salt Formation): This occurs when the already N-alkylated product acts as a nucleophile and reacts with another molecule of the alkylating agent.
-
Control Stoichiometry: Use a slight excess of the benzimidazole starting material (e.g., 1.1 equivalents) relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.[1]
-
Reaction Monitoring: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material has been consumed.[1]
-
-
Ring Opening: This is a less common side reaction that can be induced by N-alkylation under harsh conditions, such as high temperatures and an excess of a strong base and alkyl halide.[3][4] To avoid this, use the mildest conditions necessary to drive the reaction to completion.
Issue 4: Difficulty in Product Purification
Question: How can I effectively purify my N-alkylated benzimidazole product, especially when isomers are present?
Answer: Purification can be challenging due to the similar polarities of starting materials, products, and potential isomers.
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective and widely used method for purifying N-alkylated benzimidazoles.[2][3]
-
Adsorbent: Use high-quality silica gel.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Perform small-scale TLC trials to find the optimal solvent system before running the column.
-
-
Recrystallization: If the desired product is a solid and is the major component of the crude mixture, recrystallization can be a highly effective method for achieving high purity.[3]
-
Acid-Base Extraction: The basicity of the benzimidazole nitrogens can sometimes be exploited. A carefully controlled wash with a dilute acid might selectively protonate and move one product into the aqueous phase, although achieving high selectivity can be difficult.[3]
Data Summary
The choice of reaction conditions significantly impacts the outcome of N-alkylation, particularly regioselectivity.
| Base | Solvent | Temperature (°C) | Typical Outcome | Potential Side Products |
| K₂CO₃ | DMF | 80 | Mixture of Isomers | Over-alkylation products[3] |
| NaH | THF | 0 to RT | Selective N1/N3-alkylation | Trace alkylation at other sites[3] |
| Cs₂CO₃ | DMF | RT | Mixture of Isomers | N1/N3 and exocyclic alkylation[3] |
| Powdered KOH | DMSO | RT | Efficient for multiple benzimidazoles | - |
| None (catalyst-free) | Toluene | Reflux | Good yields for allylation with MBH alcohols | - |
Experimental Protocols
General Protocol for N-Alkylation of Benzimidazole
This protocol is a representative example and may require optimization for specific substrates and alkylating agents.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the benzimidazole (1.0 equivalent) in a suitable dry, aprotic solvent (e.g., THF, DMF).
-
Deprotonation: Add the base (e.g., NaH, 1.2 equivalents, or K₂CO₃, 1.5 equivalents) to the solution in portions at 0 °C or room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the benzimidazolide anion.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Allow the reaction to warm to room temperature or heat to reflux as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated benzimidazole.[7]
Visual Workflow and Logic Diagrams
Caption: A general experimental workflow for N-alkylation.
Caption: A troubleshooting decision tree for N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-alkylation of benzimidazole? A1: The base is crucial for deprotonating the N-H of the benzimidazole ring. This creates a negatively charged benzimidazolide anion, which is a much stronger nucleophile than the neutral benzimidazole, thereby facilitating the reaction with the alkylating agent.[2]
Q2: Why do I get two different products (regioisomers) when alkylating my substituted benzimidazole? A2: Unsymmetrically substituted benzimidazoles exist as a mixture of two rapidly equilibrating tautomers. Both nitrogen atoms can be deprotonated and act as nucleophiles, leading to the formation of a mixture of N1- and N3-alkylated products.[2]
Q3: Can I use solvents like ethanol or water for this reaction? A3: It is generally not recommended. Protic solvents like water or ethanol can be deprotonated by stronger bases or can quench the benzimidazolide anion, thus inhibiting or preventing the desired reaction.[2] However, specific methods using aqueous basic media with additives like SDS have been developed.[4]
Q4: My product is an imidazolium salt (dialkylated). How did this happen and how can I avoid it? A4: Imidazolium salt formation occurs when the desired N-alkylated benzimidazole product reacts again with the alkylating agent. This is more likely if an excess of the alkylating agent is used or if the reaction is left for too long. To avoid it, use a slight excess of the benzimidazole, add the alkylating agent slowly, and monitor the reaction to stop it upon completion.[1]
Q5: What is the typical order of reactivity for alkylating agents? A5: For alkyl halides, the reactivity generally follows the trend: Iodides > Bromides > Chlorides. Sulfonate esters, such as tosylates and mesylates, are also excellent alkylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance with benzimidazole-based antimicrobial agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance with benzimidazole-based antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most benzimidazole-based antimicrobial agents?
A1: The primary mechanism of action for many benzimidazole compounds, particularly in fungi and parasites, is the inhibition of microtubule polymerization. These agents bind to the β-tubulin subunit, preventing its incorporation into microtubules. This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport, ultimately leading to cell death.[1][2][3]
Q2: What are the main mechanisms by which microbes develop resistance to benzimidazole agents?
A2: Microbes primarily develop resistance to benzimidazoles through two main mechanisms:
-
Target Site Modification: This is the most common mechanism and involves specific point mutations in the gene encoding β-tubulin. These mutations alter the binding site of the benzimidazole drug, reducing its affinity and rendering it less effective.[2][4]
-
Increased Drug Efflux: Some microbes, particularly fungi and bacteria, can develop resistance by overexpressing efflux pump proteins.[5][6][7] These pumps are transmembrane proteins that actively transport the benzimidazole compound out of the cell, preventing it from reaching its intracellular target at a high enough concentration to be effective.[5][6][7]
Q3: Can benzimidazole agents be effective against bacteria?
A3: Yes, some benzimidazole derivatives have shown antibacterial activity. Their mechanism in bacteria can differ from their antifungal/anthelmintic action and may involve the inhibition of other essential enzymes, such as DNA gyrase, which is crucial for DNA replication.
Q4: What are some strategies to overcome benzimidazole resistance?
A4: Researchers are exploring several strategies to combat benzimidazole resistance:
-
Structural Modification: Synthesizing new benzimidazole derivatives with modified structures can improve their efficacy against resistant strains. These modifications may enhance binding to mutated targets or reduce recognition by efflux pumps.
-
Combination Therapy: Using benzimidazoles in combination with other antimicrobial agents can create synergistic effects. This approach can help overcome resistance by targeting multiple cellular pathways simultaneously.[8]
-
Efflux Pump Inhibitors (EPIs): Co-administering benzimidazoles with EPIs can restore their activity against resistant strains that rely on drug efflux. EPIs block the efflux pumps, allowing the benzimidazole to accumulate inside the microbial cell.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or No Microbial Inhibition in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation: Benzimidazole derivatives often have poor aqueous solubility. | 1. Check Solubility: Determine the solubility of your compound in the assay medium. 2. Use a Co-solvent: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into the medium. Ensure the final solvent concentration is low (typically <1%) and consistent across all wells, including controls.[1] 3. pH Adjustment: The solubility of some benzimidazoles can be pH-dependent. Test the solubility at different pH values to find the optimal condition for your compound.[1] |
| Inaccurate Drug Concentration: Errors in preparing serial dilutions. | 1. Verify Calculations: Double-check all calculations for serial dilutions. 2. Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate dispensing of solutions. 3. Fresh Dilutions: Prepare fresh dilutions for each experiment to avoid degradation or precipitation of the compound over time. |
| Resistant Microbial Strain: The microbial strain being tested may be resistant to the benzimidazole agent. | 1. Use a Susceptible Control Strain: Include a known susceptible strain in your assay to confirm that the compound is active under your experimental conditions. 2. Investigate Resistance Mechanisms: If the control strain is inhibited but your test strain is not, consider investigating potential resistance mechanisms (e.g., sequencing the β-tubulin gene). |
| Inappropriate Assay Conditions: Incorrect incubation time, temperature, or medium. | 1. Follow Standard Protocols: Adhere to established protocols for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI).[11] 2. Optimize Conditions: If using a non-standard organism, you may need to optimize growth conditions before performing the assay. |
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Results Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Density: Variation in the number of microbial cells in each well. | 1. Standardize Inoculum: Prepare the inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) to ensure a consistent starting cell density.[11][12] 2. Homogenize Suspension: Thoroughly vortex the microbial suspension before and during inoculation to prevent cell settling. |
| Poor Compound Homogeneity: The compound is not evenly mixed in the wells. | 1. Proper Mixing: Ensure thorough mixing of the compound in the microplate wells after addition. 2. Visual Inspection: Before incubation, visually inspect the plate for any signs of precipitation or uneven distribution.[13] |
| Edge Effects in Microplates: Evaporation from the outer wells of the microplate can concentrate the compound and affect microbial growth. | 1. Plate Sealing: Use plate sealers or lids to minimize evaporation. 2. Avoid Outer Wells: If edge effects are a persistent problem, avoid using the outermost wells for critical experiments. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives against Various Microorganisms
| Compound | Microorganism | Resistance Profile | MIC (µg/mL) | Reference |
| Mebendazole | Candida albicans | Susceptible | 0.5 - 4 | [14][15] |
| Candida glabrata | Often Resistant | 16 - >64 | [14][15] | |
| Staphylococcus aureus | Susceptible | 12.5 - 50 | [16] | |
| Albendazole | Escherichia coli | Susceptible | >100 | [16] |
| Aspergillus fumigatus | Susceptible | 0.25 - 2 | N/A | |
| Fenbendazole | Staphylococcus aureus | Susceptible | 25 - 50 | N/A |
| Novel Derivative 1 | Escherichia coli | Multi-drug Resistant | 64 | |
| Novel Derivative 2 | Staphylococcus aureus (MRSA) | Resistant | 8 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Benzimidazoles Against Pancreatic Cancer Cell Lines
| Compound | AsPC-1 (IC50, µM) | BxPC-3 (IC50, µM) | Reference |
| Flubendazole | 0.01 | 0.17 | [17] |
| Parbendazole | 0.13 | 0.26 | [17] |
| Oxibendazole | 0.23 | 0.22 | [17] |
| Mebendazole | 0.26 | 0.23 | [17] |
| Albendazole | 0.29 | 0.21 | [17] |
| Fenbendazole | 0.35 | 0.28 | [17] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
-
Benzimidazole compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microbial culture in the logarithmic growth phase.
-
Sterile saline or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
2. Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Plate Preparation:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the benzimidazole stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
This will result in wells with decreasing concentrations of the benzimidazole compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well (except the negative control). The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require incubation at 30°C for 24-48 hours.
5. Reading and Interpretation:
-
The MIC is the lowest concentration of the benzimidazole compound at which there is no visible growth (turbidity). This can be assessed by eye or with a microplate reader.[11]
-
The positive control well should show clear turbidity, and the negative control well should remain clear.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
1. Preparation:
-
Prepare stock solutions of both benzimidazole (Drug A) and the second compound (Drug B).
-
Prepare a standardized microbial inoculum as described in the MIC protocol.
2. Plate Setup:
-
In a 96-well plate, perform serial dilutions of Drug A along the x-axis (columns) and Drug B along the y-axis (rows).
-
This creates a matrix where each well has a unique combination of concentrations of the two drugs.
-
The first row and first column should contain dilutions of each drug alone to determine their individual MICs.
3. Inoculation and Incubation:
-
Inoculate all wells with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions.
4. Data Analysis:
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efflux pump - Wikipedia [en.wikipedia.org]
- 6. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Induction of Fluconazole Resistance in Candida tropicalis ATCC 750 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Benzimidazole-Based Enzyme Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of benzimidazole-based enzyme inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: My benzimidazole inhibitor shows high potency but poor selectivity against related enzymes.
-
Question: What are the initial steps to troubleshoot poor selectivity of a potent benzimidazole-based inhibitor?
-
Answer:
-
Confirm On-Target Potency: Re-evaluate the IC50 or Ki value for your primary target to ensure the initial potency measurement is accurate. Inconsistent results could point to assay variability.
-
Assess Off-Target Activity: Perform counter-screening against a panel of closely related enzymes or known off-targets of the benzimidazole scaffold. This will quantify the extent of the selectivity issue.
-
Review Structure-Activity Relationship (SAR) Data: Analyze your existing SAR data to identify structural motifs that may contribute to off-target binding. The benzimidazole scaffold is known to interact with a wide range of biological targets through various mechanisms like DNA interaction and enzyme inhibition.[1][2] SAR studies are crucial for improving efficacy and selectivity while reducing toxicity.[1][2]
-
Computational Modeling: Employ molecular docking and pharmacophore modeling to visualize the binding mode of your inhibitor in both the target and off-target active sites.[3][4] This can reveal key differences in interactions that can be exploited to enhance selectivity.
-
Issue 2: My newly synthesized benzimidazole analogues show decreased or no improvement in selectivity.
-
Question: My structural modifications to the benzimidazole core are not improving selectivity. What should I consider next?
-
Answer:
-
Re-evaluate Modification Strategy: Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to significantly influence activity and selectivity.[5] Consider if your modifications are targeting regions of the binding pocket that differ significantly between your target and off-target enzymes.
-
Consider Bioisosteric Replacement: Instead of simple substitutions, explore bioisosteric replacements of key functional groups.[6][7] This strategy can maintain or improve target affinity while potentially disrupting interactions with off-target enzymes.[6][7][8][9]
-
Investigate Target Flexibility: Use molecular dynamics simulations to understand the conformational flexibility of both the target and off-target enzymes. Your modifications might be inducing a conformational change in the off-target that enhances binding.
-
Perform Kinetic Studies: Determine the inhibition kinetics (e.g., competitive, non-competitive, uncompetitive) for both the target and off-target enzymes.[10] A difference in the mechanism of inhibition can provide insights for designing more selective compounds.
-
Issue 3: I am observing inconsistent results in my enzyme inhibition assays.
-
Question: What are common sources of error and inconsistency in enzyme inhibition assays with benzimidazole compounds?
-
Answer:
-
Compound Solubility: Benzimidazole derivatives can have poor aqueous solubility. Ensure your compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO is common, but its final concentration should be consistent across all assays and controls.[11]
-
Compound Aggregation: At higher concentrations, inhibitors can form aggregates that lead to non-specific enzyme inhibition, a common issue with natural products that can also affect synthetic compounds.[12] Consider including a non-ionic detergent like Triton X-100 in your assay buffer to mitigate this.[12]
-
Assay Conditions: Ensure that the pH, temperature, and incubation times are optimal and consistent for your target enzyme.[13][14]
-
Reagent Stability: Use fresh enzyme preparations and ensure all reagents are stored correctly to avoid degradation.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the selectivity of benzimidazole-based inhibitors?
A1: The primary strategies include:
-
Structure-Based Drug Design: Utilizing the 3D structure of the target and off-target enzymes to design modifications that enhance specific interactions with the target while weakening interactions with off-targets.[15]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzimidazole scaffold and analyzing the impact on potency and selectivity to guide the design of more selective analogues.[5][16][17][18]
-
Computational Approaches: Employing in silico methods like molecular docking, 3D-QSAR, and pharmacophore modeling to predict the binding affinity and selectivity of designed compounds before synthesis.[3][19][20]
-
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve selectivity and pharmacokinetic properties.[6][7][8][9]
Q2: How can computational tools aid in enhancing selectivity?
A2: Computational tools are invaluable for:
-
Predicting Binding Modes: Molecular docking can predict how an inhibitor binds to the active site of both target and off-target enzymes, highlighting differences in key interactions.[3][4]
-
Developing Predictive Models: Machine learning, 3D-QSAR, and pharmacophore models can be developed from a series of compounds with known activity and selectivity to predict the properties of novel, unsynthesized analogues.[19][21]
-
Understanding Dynamic Interactions: Molecular dynamics simulations can provide insights into the flexibility of the enzyme and inhibitor, revealing how these dynamics influence binding and selectivity.[10]
Q3: What role does Structure-Activity Relationship (SAR) play in selectivity enhancement?
A3: SAR studies are fundamental to understanding how chemical structure relates to biological activity.[16][17][18] By systematically synthesizing and testing a series of related benzimidazole compounds, researchers can:
-
Identify which positions on the benzimidazole ring are most sensitive to modification for improving selectivity.[5]
-
Determine the optimal physicochemical properties (e.g., size, hydrophobicity, electronic effects) of substituents for selective binding.
-
Build a qualitative and quantitative understanding of the structural requirements for potent and selective inhibition, which guides the design of next-generation inhibitors.[1][2]
Q4: What are Pan-Assay Interference Compounds (PAINS) and how can I avoid them?
A4: PAINS are compounds that show activity in multiple assays through non-specific mechanisms, such as reactivity, aggregation, or redox activity, rather than specific binding to the target.[12] To avoid being misled by PAINS:
-
Analyze the Structure: Be aware of common PAINS substructures. Several online tools and databases can help identify potential PAINS.
-
Perform Control Experiments: Include assays to check for aggregation (e.g., addition of detergent) and non-specific reactivity.
-
Counter-Screening: Test promising hits against a panel of unrelated targets to check for promiscuous activity.[12]
Data Presentation
Table 1: Example Data on Selectivity of Benzimidazole Derivatives against Kinases A and B
| Compound | R-Group at C2 | IC50 Kinase A (nM) | IC50 Kinase B (nM) | Selectivity Index (Kinase B/Kinase A) |
| Parent | -H | 50 | 150 | 3 |
| 1a | -CH3 | 45 | 360 | 8 |
| 1b | -OCH3 | 60 | 900 | 15 |
| 1c | -Cl | 25 | 125 | 5 |
| 1d | -Phenyl | 10 | 500 | 50 |
Table 2: Impact of Bioisosteric Replacement on Selectivity
| Compound | Original Group (at C5) | Bioisostere | IC50 Target Enzyme (µM) | IC50 Off-Target Enzyme (µM) | Selectivity Index |
| 2a | -COOH | - | 2.5 | 5.0 | 2 |
| 2b | -COOH | Tetrazole | 3.1 | 46.5 | 15 |
| 2c | -COOH | Sulfonamide | 4.0 | 80.0 | 20 |
Experimental Protocols
Methodology 1: Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of benzimidazole compounds against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the benzimidazole inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Ensure the final DMSO concentration does not exceed 1%.
-
Prepare solutions of the kinase, substrate peptide, and ATP at appropriate concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution or vehicle (for control).
-
Add 20 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Methodology 2: Molecular Docking Study
This protocol outlines a general workflow for performing molecular docking to predict the binding mode of a benzimidazole inhibitor.
-
Preparation of the Protein Structure:
-
Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand Structure:
-
Generate a 3D structure of the benzimidazole inhibitor using a chemical drawing program.
-
Minimize the energy of the ligand structure and assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Define the binding site on the protein, typically based on the location of a co-crystallized ligand or predicted active site residues.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The program will generate multiple possible binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the protein.
-
Compare the binding modes in the target and off-target enzymes to identify opportunities for improving selectivity.
-
Visualizations
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis [ouci.dntb.gov.ua]
- 3. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational repurposing of benzimidazole anthelmintic drugs as potential colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 7. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.uran.ua [journals.uran.ua]
- 9. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | Semantic Scholar [semanticscholar.org]
- 10. Design, synthesis, kinetic, molecular dynamics, and hypoglycemic effect characterization of new and potential selective benzimidazole derivatives as Protein Tyrosine Phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-activity relationship study of selective benzimidazole-based inhibitors of Cryptosporidium parvum IMPDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel research strategies of benzimidazole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsr.info [ijpsr.info]
- 20. Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of 1H-Benzo[d]imidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of 1H-Benzo[d]imidazole compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with 1H-Benzo[d]imidazole compounds?
A1: 1H-Benzo[d]imidazole derivatives are known to interact with a variety of biological targets, sometimes leading to undesired off-target effects. Common issues include:
-
Kinase Inhibition: The benzimidazole scaffold is a common motif in kinase inhibitors, and compounds can inadvertently inhibit multiple kinases, leading to a range of cellular effects.[1][2][3]
-
Cytotoxicity in Non-Target Cells: Off-target interactions can lead to toxicity in healthy, non-cancerous cell lines.
-
Cardiotoxicity: Inhibition of the hERG potassium channel is a significant concern that can lead to life-threatening cardiac arrhythmias.
-
Hepatotoxicity and Hematological Effects: Some benzimidazole derivatives have been associated with liver and bone marrow-related adverse events in preclinical and clinical studies.
Q2: How can I proactively design 1H-Benzo[d]imidazole compounds with a better selectivity profile?
A2: A proactive approach to drug design can significantly reduce the likelihood of off-target effects. Key strategies include:
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the substituents on the benzimidazole core. The N1, C2, C5, and C6 positions are particularly important for modulating activity and selectivity.[4][5]
-
Computational Modeling: Employ in silico tools like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to predict potential off-target interactions before synthesis. These models can help identify structural features that contribute to off-target binding.
-
Bioisosteric Replacement: Replace functional groups with other groups that have similar physicochemical properties but may alter the binding profile to improve selectivity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Target Cell Lines
Possible Cause: Your 1H-Benzo[d]imidazole compound may be inhibiting essential cellular machinery or interacting with multiple off-target proteins in non-cancerous cells.
Troubleshooting Steps:
-
Review Structure-Activity Relationships (SAR): Analyze the structure of your compound. As a general guideline, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to significantly influence biological activity and selectivity.[4][5] Consider synthesizing analogs with modifications at these positions.
-
Perform a Broad-Spectrum Kinase Profiling Assay: Since benzimidazoles are known to interact with a wide range of kinases, a broad-spectrum kinase panel is essential to identify unintended kinase targets.[1][2][3]
-
Conduct a Cell Viability Assay on a Panel of Diverse Cell Lines: Use assays like the MTT or MTS assay to determine the compound's selectivity profile across various cancerous and non-cancerous cell lines. This will help identify which cell types are most sensitive.
-
Utilize Computational Off-Target Prediction Tools: In silico methods can predict potential off-target interactions based on your compound's structure, providing a list of proteins to investigate experimentally.
Data Presentation
Table 1: Comparative Analysis of Benzimidazole Derivatives' Cytotoxicity (IC50 in µM)
This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) of various 1H-Benzo[d]imidazole derivatives against different cancer cell lines. Lower IC50 values indicate higher potency. The selectivity index (SI) is calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, with higher values indicating greater selectivity for cancer cells.
| Compound | Target Cell Line(s) | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Compound 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | WI-38 | >30 | 4.20 - 4.72 | [6] |
| Compound 6h | HCT-116, HepG2, MCF-7 | 8.15 - 12.34 | WI-38 | >50 | 5.41 - 7.19 | [6] |
| Compound 6i | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | WI-38 | >45 | 4.85 - 6.16 | [6] |
| Compound 5 | PKN2 (kinase) | 0.064 | - | - | - | [7] |
| Compound 19 | PKN2 (kinase) | 0.18 | - | - | - | [7] |
| Compound 4c | HeLa | 15 | - | - | - | [8] |
| Compound 4d | HeLa | 25 | - | - | - | [8] |
| Compound 4e | HeLa | 25 | - | - | - | [8] |
| Compound 4c | EGFR & BRAFV600E | - | - | - | - | |
| Compound 4e | EGFR & BRAFV600E | - | - | - | - |
Table 2: Comparative Kinase Inhibition Profile of Benzimidazole Derivatives (IC50 in nM)
This table showcases the inhibitory activity of different benzimidazole compounds against their intended kinase target and a known off-target, demonstrating how structural modifications can improve selectivity.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) | Reference(s) |
| Compound 5 | PKN2 | 64 | PKN1 | 1088 | 17 | [7] |
| Compound 19 | PKN2 | 180 | PKN1 | 4680 | 26 | [7] |
| Compound 7 | Aurora A/B | 28.9 / 2.2 | - | - | - | |
| Compound 8 | Aurora A/B | 35 / 75 | - | - | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a 1H-Benzo[d]imidazole compound against a panel of protein kinases.
Principle: The assay measures the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound. A reduction in phosphorylation indicates inhibition.
Materials:
-
Recombinant protein kinases
-
Kinase-specific substrates (e.g., biotinylated peptides)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Detection reagents (e.g., fluorescence-based, such as TR-FRET)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant kinases and substrates in kinase buffer to their optimal concentrations.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in kinase buffer.
-
-
Assay Setup:
-
Add the kinase, substrate, and test compound (or vehicle control) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of a 1H-Benzo[d]imidazole compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cultured cells (cancerous and non-cancerous)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Caption: A logical workflow for identifying and mitigating off-target effects of 1H-Benzo[d]imidazole compounds.
Caption: A diagram illustrating the inhibition of both a target and an off-target kinase by a benzimidazole compound.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1H-Benzo[d]imidazole-6-carboxamide and Leading PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative overview of the potential PARP inhibitor, 1H-Benzo[d]imidazole-6-carboxamide, against established and clinically approved PARP inhibitors. Due to the limited publicly available data on this compound, this analysis leverages experimental data from structurally related 2-phenyl-1H-benzo[d]imidazole-4-carboxamide derivatives as a surrogate to provide a meaningful comparison.
Quantitative Comparison of PARP Inhibitor Potency
The following tables summarize the in vitro potency of various PARP inhibitors, including derivatives of the 1H-benzo[d]imidazole-4-carboxamide scaffold, against PARP1 and their anti-proliferative activity in a BRCA1-mutant cancer cell line.
Table 1: In Vitro PARP1 Enzyme Inhibitory Activity
| Compound | Scaffold | PARP1 IC50 (nM) | Reference |
| Olaparib | Phthalazinone | 2.77 | [1] |
| Veliparib | Benzimidazole | 15.54 | [1] |
| Compound 6b | 2-phenyl-1H-benzo[d]imidazole-4-carboxamide | 8.65 | [1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Anti-Proliferative Activity in MDA-MB-436 (BRCA1-mutant) Cells
| Compound | Scaffold | IC50 (µM) | Reference |
| Olaparib | Phthalazinone | 23.89 ± 3.81 | [1] |
| Compound 6m | 2-phenyl-1H-benzo[d]imidazole-4-carboxamide | 25.36 ± 6.06 | [1] |
The MDA-MB-436 cell line is a model for breast cancer with a BRCA1 mutation, making it particularly sensitive to PARP inhibitors through the mechanism of synthetic lethality.
Mechanism of Action: The Principle of Synthetic Lethality
PARP inhibitors exploit a concept known as synthetic lethality. In a healthy cell, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with BRCA mutations, the HR pathway is deficient. When a PARP inhibitor is introduced, it blocks the BER pathway. The accumulation of unrepaired SSBs leads to the formation of DSBs that the cancer cell cannot efficiently repair due to its faulty HR pathway. This overload of DNA damage triggers apoptosis and cell death, selectively killing the cancer cells while leaving healthy cells, with their functional HR pathway, relatively unharmed.
Experimental Protocols
The evaluation of PARP inhibitors relies on standardized in vitro assays to determine their enzymatic and cellular activity.
PARP1 Enzyme Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.
Protocol:
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.
-
Inhibitor Preparation: Serial dilutions of the test compound (e.g., this compound) and a known PARP inhibitor (e.g., Olaparib) are prepared.
-
Reaction Initiation: A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ is added to the wells containing the inhibitors. The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated histones. Following a wash step, a chemiluminescent substrate is added.
-
Data Acquisition: The luminescence, which is proportional to PARP1 activity, is measured using a microplate reader. The IC50 value is calculated by plotting the inhibitor concentration against the percentage of PARP1 inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-436) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the PARP inhibitor. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value is then determined.
Conclusion
References
Validating the In Vivo Anti-Tumor Efficacy of 1H-benzo[d]imidazole Derivatives: A Comparative Guide
A new class of 1H-benzo[d]imidazole derivatives is demonstrating significant promise in preclinical in vivo studies for cancer therapy. This guide provides a comparative analysis of the anti-tumor effects of three lead compounds—a PARP-1 inhibitor, a c-Myc inhibitor, and a TG2 inhibitor—against established cancer models. The data presented herein, supported by detailed experimental protocols and pathway visualizations, offers valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This comparative guide synthesizes available in vivo data for three distinct 1H-benzo[d]imidazole derivatives, each targeting a critical pathway in cancer progression:
-
Compound 10a: A potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor.
-
Compound A5: A novel inhibitor of the c-Myc transcription factor.
-
GK921: A selective Transglutaminase 2 (TG2) inhibitor.
The following sections detail the in vivo performance of these compounds, their mechanisms of action, and the experimental methodologies used in their evaluation.
Comparative In Vivo Efficacy
The anti-tumor activities of the three benzimidazole derivatives were evaluated in various mouse models of cancer. The key quantitative findings are summarized below.
| Compound ID | Target | Cancer Model | Treatment | Key Findings |
| 10a | PARP-1 | MX-1 Breast Cancer Xenograft | In combination with Temozolomide (TMZ) | Strongly potentiated the cytotoxicity of TMZ, leading to significant tumor growth inhibition.[1] |
| A5 | c-Myc | Syngeneic Lung Cancer Model | Monotherapy | Demonstrated excellent efficacy with a tumor growth inhibition rate of up to 76.4%. |
| GK921 | TG2 | ACHN and CAKI-1 Renal Cell Carcinoma Xenografts | Monotherapy | Almost completely reduced tumor growth by stabilizing p53.[2] |
Signaling Pathways and Mechanisms of Action
The anti-tumor effects of these 1H-benzo[d]imidazole derivatives stem from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.
PARP-1 Inhibition by Compound 10a
Compound 10a functions as a PARP-1 inhibitor. PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks. By inhibiting PARP-1, compound 10a prevents the repair of DNA damage, which can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, this accumulation of DNA damage is catastrophic and leads to cell death, a concept known as synthetic lethality. The combination with a DNA-damaging agent like temozolomide enhances this effect.
c-Myc Inhibition by Compound A5
Compound A5 targets the oncoprotein c-Myc, a transcription factor that is deregulated in a wide range of human cancers. c-Myc forms a heterodimer with Max to regulate the expression of genes involved in cell proliferation, growth, and metabolism. Compound A5 disrupts the c-Myc/Max interaction, leading to a reduction in c-Myc protein levels and subsequent apoptosis in cancer cells.
TG2 Inhibition by GK921
GK921 is an inhibitor of Transglutaminase 2 (TG2), an enzyme that is overexpressed in various cancers, including renal cell carcinoma. TG2 can promote cancer progression through multiple mechanisms, one of which involves the destabilization of the tumor suppressor protein p53. By inhibiting TG2, GK921 stabilizes p53, allowing it to carry out its normal functions of inducing cell cycle arrest and apoptosis in response to cellular stress.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following outlines the general protocols for the in vivo xenograft and syngeneic models used in these studies.
General Xenograft Tumor Model Protocol
This protocol is applicable to the studies involving Compound 10a (MX-1 cells) and GK921 (ACHN and CAKI-1 cells).
-
Cell Culture: Human cancer cell lines (e.g., MX-1, ACHN, CAKI-1) are cultured in appropriate media under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The benzimidazole derivative or a vehicle control is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. For combination studies, the standard chemotherapeutic agent is also administered.
-
Data Collection: Tumor volumes and mouse body weights are recorded throughout the study to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or western blotting.
General Syngeneic Tumor Model Protocol
This protocol is relevant to the study involving the c-Myc inhibitor, Compound A5.
References
A Comparative Guide to the Synthetic Routes of 1H-Benzo[d]imidazole-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1H-Benzo[d]imidazole-6-carboxamide, a key scaffold in medicinal chemistry. The routes are evaluated based on factors such as starting material availability, reaction efficiency, and procedural complexity. This document is intended to assist researchers in selecting the most suitable method for their specific needs, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, making the development of efficient and scalable synthetic routes a significant area of research. This guide compares two common multi-step pathways for its synthesis:
-
Route A: Commencing with the Phillips-Ladenburg condensation of 3,4-diaminobenzoic acid, followed by amidation of the resulting carboxylic acid.
-
Route B: Beginning with the formation of a 6-cyanobenzimidazole intermediate, which is subsequently hydrolyzed to the target carboxamide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthetic route, providing a basis for objective comparison.
| Parameter | Route A: From 3,4-Diaminobenzoic Acid | Route B: From 4-Cyano-1,2-phenylenediamine |
| Starting Materials | 3,4-Diaminobenzoic acid, Formic acid | 4-Cyano-1,2-phenylenediamine, Formic acid |
| Key Intermediates | 1H-Benzo[d]imidazole-6-carboxylic acid | 1H-Benzo[d]imidazole-6-carbonitrile |
| Overall Yield (Typical) | 60-75% | 55-70% |
| Number of Steps | 2 | 2 |
| Key Reagents | SOCl₂ or coupling agents (e.g., HATU, HBTU), NH₄OH | H₂O₂, base (e.g., NaOH) |
| Reaction Conditions | Step 1: Reflux; Step 2: Varies (0°C to reflux) | Step 1: Reflux; Step 2: Controlled heating |
| Purification Methods | Crystallization, Column chromatography | Crystallization, Column chromatography |
Synthetic Route Diagrams
The logical workflows for both synthetic routes are depicted below using Graphviz diagrams.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Experimental Protocols
Detailed experimental procedures for each key transformation are provided below. These protocols are based on established literature methods.
Route A: From 3,4-Diaminobenzoic Acid
Step 1: Synthesis of 1H-Benzo[d]imidazole-6-carboxylic acid
This step follows the principles of the Phillips-Ladenburg benzimidazole synthesis.[1][2]
-
Materials: 3,4-Diaminobenzoic acid (10.0 g, 65.7 mmol), 90% Formic acid (20 mL).
-
Procedure: A mixture of 3,4-diaminobenzoic acid and formic acid is heated to reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold water and dried under vacuum to afford 1H-benzo[d]imidazole-6-carboxylic acid.
-
Yield: Typically 85-95%.
Step 2: Synthesis of this compound
This amidation can be performed via an acyl chloride intermediate or by using a coupling agent.[3][4]
-
Method 1: Via Acyl Chloride
-
Materials: 1H-Benzo[d]imidazole-6-carboxylic acid (5.0 g, 28.4 mmol), Thionyl chloride (SOCl₂) (10 mL), Dichloromethane (DCM) (50 mL), Concentrated ammonium hydroxide (NH₄OH).
-
Procedure: The carboxylic acid is suspended in DCM, and thionyl chloride is added dropwise. The mixture is refluxed for 2 hours. The excess thionyl chloride and DCM are removed under reduced pressure. The resulting acyl chloride is dissolved in fresh DCM and added dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide. The reaction is stirred for 2 hours at room temperature. The precipitated product is filtered, washed with water, and dried.
-
Yield: Typically 70-85%.
-
-
Method 2: Using a Coupling Agent (HATU)
-
Materials: 1H-Benzo[d]imidazole-6-carboxylic acid (1.0 g, 5.68 mmol), HATU (2.38 g, 6.25 mmol), Diisopropylethylamine (DIPEA) (2.0 mL, 11.4 mmol), Ammonium chloride (0.33 g, 6.25 mmol), Dimethylformamide (DMF) (20 mL).
-
Procedure: The carboxylic acid, HATU, and ammonium chloride are dissolved in DMF. DIPEA is added, and the mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Yield: Typically 75-90%.
-
Route B: From 4-Cyano-1,2-phenylenediamine
Step 1: Synthesis of 1H-Benzo[d]imidazole-6-carbonitrile
This reaction is analogous to the formation of the benzimidazole ring in Route A.[5][6]
-
Materials: 4-Cyano-1,2-phenylenediamine (5.0 g, 37.5 mmol), 90% Formic acid (15 mL).
-
Procedure: A mixture of 4-cyano-1,2-phenylenediamine and formic acid is heated to reflux for 3-4 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a sodium carbonate solution. The precipitated solid is filtered, washed with water, and dried to yield 1H-benzo[d]imidazole-6-carbonitrile.
-
Yield: Typically 80-90%.
Step 2: Synthesis of this compound
This step involves the partial hydrolysis of the nitrile group.
-
Materials: 1H-Benzo[d]imidazole-6-carbonitrile (3.0 g, 19.1 mmol), Hydrogen peroxide (30% solution, 10 mL), Sodium hydroxide (10% solution), Ethanol.
-
Procedure: The nitrile is suspended in ethanol, and the sodium hydroxide solution is added. The mixture is cooled in an ice bath, and hydrogen peroxide is added dropwise. The reaction is then allowed to warm to room temperature and stirred for several hours, with monitoring by TLC. Upon completion, the product is precipitated by adding water, filtered, washed, and dried.
-
Yield: Typically 70-80%.
Comparison and Discussion
Route A is a classic and reliable method. The starting material, 3,4-diaminobenzoic acid, is commercially available. The first step, the Phillips-Ladenburg condensation, is generally high-yielding. The second step, amidation, offers flexibility. The acyl chloride method is cost-effective but involves harsh reagents. The use of modern coupling agents like HATU provides milder conditions and often higher yields but at a greater cost.[3]
Route B offers an alternative pathway that can be advantageous if 4-cyano-1,2-phenylenediamine is readily available or easily synthesized. The formation of the benzimidazole ring is efficient. The subsequent partial hydrolysis of the nitrile to the amide requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid. This method avoids the use of corrosive reagents like thionyl chloride.
Selection Criteria:
-
Cost and Availability of Starting Materials: Both 3,4-diaminobenzoic acid and 4-cyano-1,2-phenylenediamine are commercially available, but their relative cost and availability may influence the choice of route.
-
Reagent Sensitivity and Handling: Route A (acyl chloride method) involves thionyl chloride, which is corrosive and requires careful handling. The coupling agent method in Route A and the hydrolysis in Route B use less hazardous reagents.
-
Scalability: Both routes are amenable to scaling up, though the workup and purification procedures may need optimization for larger quantities. The Phillips-Ladenburg reaction is known to be scalable.[7]
-
Yield and Purity: Both routes can provide good overall yields. The choice may depend on the specific yields and purities achievable in a particular laboratory setting and the ease of purification of the intermediates and final product.
Conclusion
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between them will depend on a careful consideration of the factors outlined above, including the cost of starting materials, the availability of specific reagents and equipment, and the desired scale of the synthesis. For a straightforward and high-yielding approach with readily available starting materials, Route A, particularly with the use of a modern coupling agent for the amidation step, is often preferred. Route B provides a solid alternative, especially when seeking to avoid the use of thionyl chloride.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Khan Academy [khanacademy.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
benchmarking 1H-Benzo[d]imidazole-6-carboxamide against known anticancer drugs
A Comparative Analysis of the Anticancer Potential of the 1H-Benzo[d]imidazole Scaffold Against Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The 1H-Benzo[d]imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its structural similarity to endogenous purines.[1] Derivatives of this scaffold have demonstrated a wide array of anticancer activities, targeting various hallmarks of cancer.[1]
This guide provides a comparative analysis of the anticancer potential of the 1H-Benzo[d]imidazole scaffold, benchmarked against well-established chemotherapeutic agents: Cisplatin, Doxorubicin, and Paclitaxel. As there is limited publicly available data on the specific compound 1H-Benzo[d]imidazole-6-carboxamide , this guide will focus on the broader potential of the benzimidazole class, using data from several potent derivatives described in the literature. The data presented herein is intended to provide an objective comparison to support further research and drug development efforts in this promising area.
Data Presentation: Comparative Efficacy (IC₅₀ Values)
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of representative benzimidazole derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines. IC₅₀ values represent the concentration of a drug required to inhibit the growth of 50% of the cells in vitro; lower values indicate higher potency.
It is important to note that IC₅₀ values can vary between studies due to different experimental conditions, such as incubation times and assay methods. The data below is compiled from various sources for comparative purposes.
Table 1: IC₅₀ Values (in µM) Against Breast and Lung Cancer Cell Lines
| Compound | MCF-7 (Breast Adenocarcinoma) | A549 (Lung Carcinoma) | Mechanism of Action / Target |
| Benzimidazole Derivative 5a | ~14.69[2] | - | EGFR/Topo II Inhibitor[2] |
| Benzimidazole Derivative (Compound 2a) | - | 111.70[3] | DNA Intercalation (putative)[3] |
| Cisplatin | ~85 (72h)[4] | 16.48 (24h)[5] | DNA Cross-linking |
| Doxorubicin | 2.50 (24h)[6] | >20 (24h)[6] | Topoisomerase II Inhibition, DNA Intercalation |
| Paclitaxel | ~0.003-0.008 (72h)[7] | ~0.005-0.015 (48h)[8] | Microtubule Stabilization |
Table 2: IC₅₀ Values (in µM) Against Liver and Colorectal Cancer Cell Lines
| Compound | HepG2 (Hepatocellular Carcinoma) | HCT-116 (Colorectal Carcinoma) | Mechanism of Action / Target |
| Benzimidazole Derivative 5a | - | ~11.72[2] | EGFR/Topo II Inhibitor[2] |
| Benzimidazole Derivative (unspecified) | <10 µg/mL | <10 µg/mL | Not Specified[9][10] |
| Cisplatin | ~16-30 (48-72h)[11] | ~3.0-5.0 (48h)[12] | DNA Cross-linking |
| Doxorubicin | 12.18 (24h)[6] | ~1.9 µg/mL** (48h)[13] | Topoisomerase II Inhibition, DNA Intercalation |
| Paclitaxel | - | 0.00246 (72h)[14] | Microtubule Stabilization |
*Note: µg/mL values are not directly comparable to µM without the molecular weight of the specific derivative. **Note: 1.9 µg/mL is approximately 3.28 µM for Doxorubicin.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability.[1][15]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (Benzimidazole derivatives, standard drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway
Many benzimidazole derivatives have been found to act as kinase inhibitors. The diagram below illustrates a simplified EGFR-BRAF signaling pathway, a critical pathway in cell proliferation and a common target for anticancer drugs.[16][17][18] Benzimidazole derivatives have been developed to inhibit key components of this pathway, such as EGFR and BRAF.[2]
Caption: EGFR-BRAF signaling pathway and putative targets of benzimidazole derivatives.
Experimental Workflow
The following diagram outlines the key steps of the MTT assay for determining the cytotoxicity of a test compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 1H-Benzo[d]imidazole scaffold represents a highly promising framework for the development of novel anticancer therapeutics. As demonstrated by the comparative data, derivatives of this scaffold exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases comparable to or exceeding that of standard chemotherapeutic drugs. The diverse mechanisms of action, including the inhibition of key signaling pathways like the EGFR-BRAF cascade, underscore the versatility of this chemical class. Further investigation and optimization of benzimidazole derivatives are warranted to translate their in vitro potential into clinically effective treatments.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to the Docking Studies of Benzimidazole-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzimidazole-based inhibitors, supported by experimental data from recent studies. Benzimidazole scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. This analysis focuses on their performance in molecular docking studies against various protein targets, offering insights into their potential as therapeutic agents.
Benzimidazole derivatives have been extensively studied as inhibitors for a range of biological targets, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and enzymes such as Triosephosphate Isomerase (TIM).[1][2] Their versatile structure allows for modifications that can enhance binding affinity and selectivity, making them promising candidates for drug discovery in areas like oncology and infectious diseases.[3][4]
Comparative Analysis of Binding Affinities
Molecular docking simulations are a critical tool in predicting the binding mode and affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this interaction, with lower scores indicating a more favorable binding.
The following tables summarize the docking scores of various benzimidazole derivatives against different protein targets as reported in the literature.
| Target Protein | Benzimidazole Derivative | Docking Score (kcal/mol) | Reference |
| EGFR (Wild-Type) | Keto-benzimidazole with sulfonyl substituent (7c) | -8.1 | [5] |
| Keto-benzimidazole with sulfonyl substituent (11c) | -7.8 | [5] | |
| EGFR (T790M Mutant) | Keto-benzimidazole with sulfonyl substituent (7d) | -8.3 | [5] |
| Keto-benzimidazole with sulfonyl substituent (1c) | -8.4 | [5] | |
| Triosephosphate Isomerase (TcTIM) | Ligand L1 | -8.9 | [1] |
| BP5 | Favorable docking score | [1] | |
| Cyclooxygenase (COX) - 1CX2 | 2-phenyl benzimidazole | -7.9 | [6] |
| Estrogen Receptor - 2E77 | 2-methyl-1H-benzo[d]imidazole | -6.5 | [6] |
| CDK-8 | Compound W20 | -9.686 | [7] |
| Compound N9 | -7.425 | [7] | |
| Compound Z24 | -7.295 | [7] | |
| 14-α demethylase (CYP51) | Compound 5f | -10.928 | [8] |
Experimental and Computational Protocols
The methodologies employed in docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols synthesized from various studies on benzimidazole-based inhibitors.
Molecular Docking Protocol
A common workflow for molecular docking studies of benzimidazole derivatives involves several key steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[7] Water molecules and co-crystallized ligands are often removed to create a clean docking canvas.[5] Kollman and Gasteiger charges are added to the protein structure to reconstruct the molecular electrostatic potential.[5] The 3D structures of the benzimidazole derivatives (ligands) are sketched using software like ChemSketch and optimized using a force field such as the Universal Force Field (UFF) in Avogadro.[5]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This is typically done using software like AutoDock Tools.[5] The dimensions and center of the grid box are set to encompass the key residues of the binding site. For example, in a study on EGFR, the grid box for the T790M mutant was set to 36 × 44 × 48 Å with a center of -14.508 × 28.058 × 28.036.[5]
-
Docking Simulation: Docking simulations are performed using software such as AutoDock Vina.[5] Parameters like energy_range and exhaustiveness are set to control the thoroughness of the conformational search.[5] The software then calculates the binding affinities (docking scores) and predicts the binding poses of the ligands in the protein's active site.
-
Analysis of Interactions: The resulting protein-ligand complexes are visualized using software like Biovia Discovery Studio Visualizer.[5] This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole derivative and the amino acid residues of the target protein.[5]
Validation of Docking Protocol
To ensure the reliability of the docking method, it is common practice to re-dock the co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) value (typically < 2 Å) between the docked pose and the crystallographic pose indicates a valid docking protocol.[5] For instance, one study validated their EGFR docking method by achieving an RMSD of 0.473 Å.[5]
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex relationships in drug discovery and molecular biology. The following diagrams, created using the DOT language, illustrate a typical docking study workflow and a relevant signaling pathway.
Conclusion
This comparative guide highlights the significant potential of benzimidazole-based inhibitors across a range of therapeutic targets. The presented docking scores provide a quantitative basis for comparing the efficacy of different derivatives, while the detailed experimental protocols offer a framework for future research. The visualized workflows and signaling pathways serve to contextualize the data and enhance understanding. As computational methods continue to evolve, in-silico studies like these will play an increasingly vital role in the rational design and development of novel benzimidazole-based drugs.
References
- 1. Ligand-Based Virtual Screening and Molecular Docking of Benzimidazoles as Potential Inhibitors of Triosephosphate Isomerase Identified New Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. ukm.my [ukm.my]
- 6. impactfactor.org [impactfactor.org]
- 7. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1H-Benzo[d]imidazole-6-carboxamide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1H-Benzo[d]imidazole-6-carboxamide, aligning with general best practices for laboratory chemical waste management to ensure personnel safety and environmental protection.
Hazard Assessment and Classification
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, related benzimidazole compounds and general chemical safety principles dictate that it should be handled as a potentially hazardous substance.[1] Unused or excess chemicals generally should not be disposed of in the sink unless explicitly permitted by local regulations and a chemical hygiene officer.[2]
General Hazards of Similar Compounds May Include:
-
Potential for reproductive harm.[1]
Based on these potential hazards, this compound should be treated as hazardous waste.[4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EN166[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a protective lab coat. | EN 374[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust may be generated. | OSHA 29 CFR 1910.134 or EN 149[1] |
Waste Segregation and Container Management
Proper segregation and containment are fundamental to safe chemical waste disposal.[2][6]
-
Waste Container: Collect waste this compound in a designated, leak-proof, and sealable container.[7][8] The container must be compatible with the chemical; plastic containers are often preferred for hazardous waste.[9][10]
-
Segregation: Do not mix this compound with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible chemicals should always be stored separately.[2][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[9][11] The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the name of the principal investigator.[9] Abbreviations and chemical formulas are not acceptable.[9]
-
Storage: Keep the waste container sealed except when adding waste.[6][8][11] Store the container in a designated satellite accumulation area away from incompatible materials.[6][10]
Disposal Procedure
Disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5][9] Therefore, it is illegal and unsafe to dispose of this chemical in the regular trash or down the sewer system.[9][12]
-
Collection: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid generating dust.[1] If dealing with a solution, ensure the container is appropriate for liquids.
-
Spill Cleanup: In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[4]
-
Request for Pickup: Once the waste container is full, or if it is no longer being used, contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup.[7][9] You will likely need to submit a completed hazardous waste information form.[9]
Empty Container Disposal
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent that can remove the chemical residue.[4][11] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][8]
-
Defacing Labels: After thorough rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[4]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. angenechemical.com [angenechemical.com]
- 4. vumc.org [vumc.org]
- 5. pfw.edu [pfw.edu]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 1H-Benzo[d]imidazole-6-carboxamide
Essential Safety and Handling Guide for 1H-Benzo[d]imidazole-6-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for closely related benzimidazole and carboxamide compounds. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards. This guide is intended for researchers, scientists, and drug development professionals and provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Summary
Benzimidazole derivatives can be irritants to the skin, eyes, and respiratory system. Some related compounds are suspected to have more severe health effects. Therefore, it is crucial to avoid all personal contact, including inhalation of dust or fumes.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing or aerosol generation.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate or when handling powders to avoid dust inhalation.[1] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical to ensure safety when handling this compound.
Pre-Handling
-
Consult Safety Data Sheet: If a specific SDS for this compound is available, it must be reviewed before any work begins.
-
Work Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower must be readily accessible.[1][3]
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before starting.
Handling
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[1]
-
Container Management: Keep containers of this compound tightly closed when not in use.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]
Post-Handling
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling. Decontaminate all surfaces and equipment that have come into contact with the compound.[1]
-
PPE Removal: Remove and properly dispose of contaminated gloves and other disposable PPE.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Collection Procedure | Disposal Procedure |
| Solid Waste | Collect all solid waste contaminated with the compound (e.g., used gloves, weighing papers, pipette tips) in a dedicated, clearly labeled hazardous waste container.[1] | Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[1][4] |
| Liquid Waste | Collect solutions containing the compound in a separate, labeled hazardous waste container.[1] | Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[1][4] |
| Empty Containers | Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container.[5][6] | Follow institutional guidelines for the disposal of chemically contaminated containers. |
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.[4] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[4] |
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
